Sodium diethyl phosphate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2870-30-6 |
|---|---|
Molecular Formula |
C4H11NaO4P |
Molecular Weight |
177.09 g/mol |
IUPAC Name |
sodium;diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
HXWUTZZCDWPVAR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] |
Canonical SMILES |
CCOP(=O)(O)OCC.[Na] |
Other CAS No. |
2870-30-6 |
Related CAS |
598-02-7 (Parent) |
Synonyms |
Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |
Origin of Product |
United States |
Foundational & Exploratory
Sodium Diethyl Phosphate (CAS 2870-30-6): Technical Profile & Analytical Applications
[1]
Executive Summary
Sodium Diethyl Phosphate (CAS 2870-30-6), often abbreviated as the sodium salt of DEP (Diethyl Phosphate), is a critical organophosphorus standard used primarily in toxicology, environmental biomonitoring, and pharmaceutical synthesis . As the stable salt form of the diethyl phosphate anion, it serves as the definitive reference material for quantifying exposure to diethyl-organophosphate pesticides (such as chlorpyrifos and parathion).
Beyond its analytical utility, this compound functions as a specialized phosphorylating reagent in organic synthesis and a prodrug moiety precursor in medicinal chemistry. This guide details the physicochemical properties, validated synthesis protocols, and the industry-standard LC-MS/MS workflow for its detection in biological matrices.
Physicochemical Characterization
This compound is an amphiphilic salt, exhibiting solubility in both aqueous and polar organic media. This dual solubility is critical for its extraction from complex biological matrices like urine or hair.
Table 1: Technical Specifications of this compound
| Property | Specification | Notes |
| CAS Number | 2870-30-6 | Specific to the Sodium salt form.[1][2] |
| IUPAC Name | This compound | Also: Phosphoric acid, diethyl ester, sodium salt.[2] |
| Molecular Formula | ||
| Molecular Weight | 176.08 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; often handled as an aqueous solution. |
| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane). |
| pKa (Conj. Acid) | ~1.35 (Diethyl phosphoric acid) | Strong acid character of the anion ensures full ionization at physiological pH. |
| Stability | Hydrolytically stable at neutral pH | Susceptible to hydrolysis in strong acids/bases at elevated temperatures. |
Synthesis & Manufacturing Protocols
Mechanistic Causality
The synthesis of this compound relies on the controlled nucleophilic substitution at the phosphorus center. While industrial routes often employ phosphorus oxychloride (
Laboratory-Scale Synthesis Protocol (Self-Validating)
Objective: Preparation of high-purity this compound from Triethyl Phosphate.
Reagents:
-
Triethyl Phosphate (TEP) [CAS 78-40-0]
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 1 equivalent of Triethyl Phosphate.
-
Hydrolysis: Add 1.05 equivalents of 1.0 M NaOH dropwise at room temperature.
-
Reasoning: Slight excess base ensures complete conversion of the triester to the diester salt.
-
-
Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC or
NMR.-
Checkpoint: Disappearance of the TEP peak (~ -1 ppm) and appearance of the DEP peak (~ 0 ppm).
-
-
Workup: Evaporate the ethanol and water under reduced pressure (Rotavap).
-
Purification: Recrystallize the crude solid from an Ethanol/Acetone mixture to remove excess NaOH and potential mono-ester byproducts.
-
Drying: Dry under high vacuum over
to remove residual moisture (critical due to hygroscopicity).
Synthesis Workflow Visualization
Figure 1: Nucleophilic substitution pathway for the selective hydrolysis of Triethyl Phosphate to this compound.
Analytical Application: Biomonitoring of Organophosphates
The primary application of CAS 2870-30-6 in research is as a quantitative standard for assessing exposure to organophosphate (OP) pesticides. Compounds like Chlorpyrifos and Diazinon are metabolized in the human body into Dialkyl Phosphates (DAPs), specifically Diethyl Phosphate (DEP).[3][4]
The "Gold Standard" Workflow: LC-MS/MS Quantification
Researchers must use the sodium salt (CAS 2870-30-6) to prepare calibration curves because the free acid is unstable and difficult to weigh accurately.
Protocol: Extraction from Human Urine [4][5]
-
Sample Prep: Aliquot 1.0 mL of urine. Spike with isotopically labeled internal standard (
-DEP sodium salt). -
Lyophilization: Freeze-dry the sample to remove water (DAPs are water-soluble and hard to extract with organic solvents directly from aqueous phase).
-
Derivatization (Optional but Recommended):
-
Chemistry: Reaction with pentafluorobenzyl bromide (PFB-Br) or diazoalkanes.
-
Reasoning: Improves volatility for GC-MS or retention/ionization efficiency in LC-MS.
-
Alternative: Direct analysis via Ion-Pairing LC-MS/MS (using tributylammonium acetate).
-
-
Reconstitution: Dissolve residue in Acetonitrile:Water (1:1).
-
Instrument Parameters (LC-MS/MS):
-
Column: C18 Reverse Phase (or Anion Exchange).
-
Mobile Phase: A: 5mM Ammonium Acetate (pH 4.5); B: Acetonitrile.
-
Ionization: ESI Negative Mode (
ion at m/z 153). -
Transition: m/z 153
79 ( ) and 153 125 (loss of ethylene).
-
Biological Pathway & Detection Logic
Figure 2: Biological fate of organophosphates leading to DEP formation, validated using this compound standards.
Pharmaceutical & Synthetic Utility[6][7]
Prodrug Synthesis
This compound is utilized to introduce the diethyl phosphoryl moiety into drug candidates. Phosphate esters often improve the water solubility of lipophilic drugs or act as prodrugs that are cleaved by phosphatases in vivo to release the active parent drug.
Impurity Management
In the manufacturing of antiviral drugs like Foscarnet Sodium , diethyl phosphate derivatives can appear as process-related impurities. The sodium salt (CAS 2870-30-6) is used as a reference standard to validate analytical methods (like HPLC or Ion Chromatography) ensuring these impurities are below ICH thresholds (typically <0.15%).
Safety & Handling
-
Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
-
Incompatibility: Strong oxidizing agents and strong acids (reverts to diethyl phosphoric acid).
References
-
Biomonitoring Methodology
- Title: Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Chemical Properties & Identifiers
- Title: Phosphoric acid, diethyl ester, sodium salt (1:1) - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Analytical Standards Application
-
Metabolite Analysis (Urine)
- Title: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosph
- Source: MDPI / ResearchG
-
URL:[Link]
- Synthesis Context (Industrial)
Sources
- 1. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
- 2. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sodium Diethyl Phosphate: Structure, Properties, and Applications
This guide provides a comprehensive overview of sodium diethyl phosphate, a key organophosphate compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and applications, with a focus on its relevance in the pharmaceutical sciences.
Molecular Identity and Structure
This compound, systematically named this compound, is the sodium salt of diethyl phosphoric acid. It is a dialkyl phosphate, a class of organic compounds characterized by a central phosphate group bonded to two alkyl groups.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound and its parent acid, diethyl phosphate, is presented in Table 1. While some data pertains directly to the sodium salt, other values are for the parent acid and serve as a close proxy, reflecting the properties of the diethyl phosphate anion.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Diethyl Phosphate Sodium Salt, Phosphoric acid diethyl ester sodium salt | [1][2][3] |
| CAS Number | 2870-30-6 | [1][2] |
| Molecular Formula | C₄H₁₀NaO₄P | [1][2] |
| Molecular Weight | 176.08 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 6 °C (for diethyl phosphate) | [4][5] |
| Boiling Point | 203 °C (for diethyl phosphate) | [4][5] |
| Density | 1.29 g/mL (for diethyl phosphate) | [4][5] |
| pKa of Diethyl Phosphate | 1.42 ± 0.50 | [4][6][7] |
| Solubility | Soluble in water, alcohol, ether, benzene, acetone. Insoluble in saturated saline. | [6][8] |
Structural Representation
The structure of this compound consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a sodium cation. Each of the single-bonded oxygen atoms is also bonded to an ethyl group.
Caption: 2D structure of this compound.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques. The expected spectral data are detailed below, based on the known structure and data from analogous compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling with the adjacent protons. Further coupling to the phosphorus atom may also be observed.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals for the methyl and methylene carbons of the ethyl groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected, with its chemical shift providing information about the electronic environment of the phosphorus nucleus. A ³¹P NMR spectrum for diethyl phosphate has been reported.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the P=O and P-O-C stretching vibrations. The absence of a broad O-H stretching band, present in the parent acid, is a key indicator of salt formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of ethyl groups or other neutral fragments.
Synthesis of this compound
This compound is typically prepared by the neutralization of diethyl phosphate with a sodium base. A general laboratory-scale synthesis protocol is outlined below.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
-
Preparation of Diethyl Phosphate: Diethyl phosphate can be synthesized by the reaction of phosphorus trichloride with ethanol to yield diethyl phosphite, followed by oxidation.[8][10]
-
Neutralization: Diethyl phosphate is dissolved in a suitable solvent, such as ethanol.
-
A solution of sodium hydroxide in water or ethanol is added dropwise to the diethyl phosphate solution with stirring, while monitoring the pH. The addition is continued until a neutral pH (approximately 7.5) is reached.[11]
-
Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Applications in Research and Drug Development
Organophosphate compounds, including this compound, have found various applications in the chemical and pharmaceutical industries.
Chemical Synthesis
This compound can serve as a versatile reagent in organic synthesis. Its nucleophilic nature allows it to be used as a phosphorylating agent to introduce the diethyl phosphate moiety into other molecules. It is also used in the preparation of other organophosphorus compounds.
Pharmaceutical and Biomedical Applications
The phosphate group is a critical component of many biological molecules, and the introduction of a phosphate or phosphonate group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.
-
Prodrugs: The diethyl phosphate group can be used as a prodrug moiety to improve the solubility, stability, or bioavailability of a parent drug. The ester linkages are designed to be cleaved by enzymes in the body, releasing the active drug.
-
Enzyme Inhibition: Some organophosphate compounds are known to be inhibitors of various enzymes, and this compound can serve as a starting material for the synthesis of such inhibitors.
-
Cosmetics: It has been reported to be used in cosmetic compositions for treating keratin materials.[12]
Safety and Handling
While specific safety data for this compound is not extensively documented, the safety profile of its parent acid, diethyl phosphate, provides a strong indication of the necessary precautions. Diethyl phosphate is classified as corrosive and harmful.
Hazard Identification
-
Skin and Eye Contact: Causes skin irritation and serious eye damage.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Harmful if swallowed.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Spill Response: In case of a spill, avoid dust formation, and collect the material in a suitable container for disposal.
Conclusion
This compound is a valuable organophosphate compound with a well-defined structure and a range of potential applications, particularly in chemical synthesis and as a building block for pharmaceutical agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.
References
-
ChemBK. (n.d.). Diethyl phosphate. Retrieved February 9, 2026, from [Link]
-
Yigyooly. (n.d.). China Sodium Diethyl Dithiophosphate Supplier, Manufacturer. Retrieved February 9, 2026, from [Link]
- Sell, R. L., & Person, E. C. (2012). Sodium phosphate solubility in electrolyte solutions at elevated temperatures: impact on Hanford waste tank chemistry.
-
PubChem. (n.d.). Phosphoric acid, diethyl ester, sodium salt (1:1). Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, December 1). Diethylphosphite. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Diethyl phosphate. Retrieved February 9, 2026, from [Link]
-
Georganics. (n.d.). Diethyl phosphate - general description and application. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). Sodium diethyl phosphorodithioate. Retrieved February 9, 2026, from [Link]
- Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique.
- Google Patents. (n.d.). CN102268033A - Production method of sodium O-ethyl phosphate.
-
SpectraBase. (n.d.). Diethyl dithiophosphate sodium salt solution - Optional[13C NMR] - Spectrum. Retrieved February 9, 2026, from [Link]
- Dyrssen, D., & Hay, L. D. (1962). The Liquid Distribution of Diethyl Phosphate (DEP). Acta Chemica Scandinavica, 16, 1275-1280.
-
Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved February 9, 2026, from [Link]
Sources
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- 2. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DIETHYL PHOSPHATE CAS#: 598-02-7 [m.chemicalbook.com]
- 5. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
- 8. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 9. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 11. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]
- 12. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
Technical Guide: Solubility Profiling and Phase Transfer Behaviors of Sodium Diethyl Phosphate (NaDEP)
Executive Summary
Sodium Diethyl Phosphate (NaDEP, CAS 2870-30-6) represents a critical class of organophosphate salts characterized by a distinct amphiphilic structure.[1] Unlike inorganic phosphates, NaDEP possesses two lipophilic ethyl chains and a hydrophilic ionic headgroup.[1] This guide provides a technical analysis of its solubility differentials between aqueous and organic phases, offering researchers a mechanistic understanding of solvation shells, self-validating measurement protocols, and purification strategies essential for drug development and metabolite analysis.[1]
Physicochemical Fundamentals: The Amphiphilic Conflict
To predict solubility, one must understand the competition within the NaDEP molecule. It is not merely a salt; it is an organic electrolyte .[1]
-
The Hydrophilic Head: The anionic phosphate group
complexed with sodium creates a region of high charge density.[1] This requires a solvent capable of high dielectric screening (high ) and specific solvation of the cation (Lewis basicity).[1] -
The Lipophilic Tails: The two ethyl groups
provide a hydrophobic domain.[1] While too short to form true micelles like long-chain surfactants, they sufficiently disrupt the hydrogen-bonding network of pure water, lowering the energy barrier for solvation in polar organic solvents.
Structural Solvation Mechanism
In water, the
Comparative Solubility Profile
The following data summarizes the relative solubility behavior of NaDEP. Note that unlike its conjugate acid (Diethyl Phosphate, liquid), the sodium salt is a solid at room temperature and exhibits strict ionic solubility rules.[1]
Table 1: Solubility Matrix of NaDEP
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Driver |
| Aqueous | Water ( | High (>500 mg/mL) | Ion-dipole hydration; Entropy-driven dissociation.[1] |
| Polar Protic | Methanol, Ethanol | Moderate - High | Amphiphilic compatibility; Solvation of both ethyl tails and ionic head.[1] |
| Polar Aprotic | DMSO, DMF | Good | High dielectric constant dissociates ion pair; Sulfoxide oxygens solvate |
| Polar Aprotic | Acetone, Acetonitrile | Low - Moderate | Insufficient solvation energy to overcome lattice energy; "Salting out" risk.[1] |
| Non-Polar | Hexane, Toluene | Negligible | Lack of charge stabilization; Ionic lattice energy dominates.[1] |
| Chlorinated | Dichloromethane (DCM) | Poor (as Salt) | Crucial Distinction:[1] The acid form (DEP) is highly soluble here; the salt is not.[1] |
Critical Insight: The solubility in organic solvents is highly temperature-dependent.[1] While sparingly soluble in cold acetone, NaDEP solubility increases significantly at reflux, allowing for recrystallization purification.[1]
Experimental Protocol: Gravimetric Solubility Determination with HPLC Validation
Objective: To determine the precise saturation point of NaDEP in a target solvent system while ensuring no degradation occurs during the process.
Phase 1: Saturation Equilibrium[1]
-
Preparation: In a temperature-controlled vessel, add excess NaDEP solid to 10 mL of the target solvent.
-
Equilibration: Stir at 200 RPM for 24 hours. Note: Vigorous vortexing is avoided to prevent the formation of supersaturated colloidal suspensions which falsify gravimetric results.
-
Temperature Control: Maintain temperature at
using a water jacket or heating block.
Phase 2: Sampling and Gravimetric Analysis
-
Filtration: Using a pre-warmed syringe filter (0.22
PTFE for organics, Nylon for water), filter the supernatant into a tared weighing vial.[1] -
Evaporation: Evaporate solvent under a nitrogen stream (to prevent oxidation/hydrolysis) at
. -
Desiccation: Dry the residue in a vacuum desiccator over
for 12 hours to remove bound solvent. -
Weighing: Measure the mass of the residue (
).[1] [1]
Phase 3: Self-Validating HPLC Step (The "Trust" Factor)
Gravimetric methods fail if the solvent degrades the solute or extracts impurities.[1] Validate the residue:
-
Reconstitution: Dissolve the dried residue in Mobile Phase A.
-
Chromatography: Run on a C18 column (e.g., Agilent Zorbax) using an Ion-Pairing method (Buffer: 10mM Ammonium Acetate pH 5.5 / Methanol).[1]
-
Validation Logic: If the peak area matches a fresh standard of the calculated mass
, the solubility data is valid. If new peaks appear (e.g., monoethyl phosphate from hydrolysis), the solvent system is incompatible.[1]
Visualization: Solvation & Workflow
Diagram 1: The Solvation Shell Mechanism
This diagram illustrates the competitive interaction between the solvent and the amphiphilic zones of the molecule.
Caption: Differential solvation mechanics showing how solvent polarity targets specific regions of the NaDEP molecule.
Diagram 2: The "pH-Swing" Purification Workflow
Researchers often struggle to purify NaDEP from reaction mixtures.[1] This workflow utilizes the solubility difference between the salt and the acid forms.
Caption: Purification strategy leveraging the solubility switch between the lipophilic acid form and the hydrophilic salt form.
Applications in Drug Development & Synthesis
Prodrug Solubility Enhancement
NaDEP moieties are frequently used to enhance the solubility of lipophilic drugs (e.g., Fosphenytoin).[1] The diethyl phosphate group acts as a "solubilizing handle."[1]
-
Mechanism: The drug is phosphorylated.[1] In vivo, alkaline phosphatases cleave the phosphate, releasing the active lipophilic drug.
-
Relevance: Understanding NaDEP solubility in ethanol/water mixtures is crucial for formulating these prodrugs into injectable solutions.[1]
Biomarker Extraction (Pesticide Metabolites)
NaDEP is a specific metabolite of organophosphorus pesticides (e.g., Chlorpyrifos).[1]
-
Challenge: Extracting NaDEP from urine (high water content).
-
Solution: The "pH-Swing" method (Diagram 2) allows scientists to acidify the urine, extract the metabolite into DCM, and then derivatize it for GC-MS analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23668382, Phosphoric acid, diethyl ester, sodium salt.[1] Retrieved from [Link]1]
-
Toy, A. D. F., & Walsh, E. N. (1987). Phosphorus Chemistry in Everyday Living.[1] American Chemical Society.[1] (Fundamental reference for organophosphate salt properties).
-
Thermo Scientific Chemicals. Diethyl Phosphate, 96% Physical Properties and Solubility Data. Retrieved from ]">https://www.fishersci.com[1]
-
BenchChem. Purification and Impurity Removal Protocols for Phosphonate Esters. Retrieved from ]">https://www.benchchem.com[1]
-
UFRN. Solubilities of Salts in Mixed Solvents: Thermodynamic Modeling. Retrieved from ]">https://nupeg.ufrn.br[1]
Sources
Comprehensive Characterization of Sodium Diethyl Phosphate: Thermodynamics, Stability, and Analytical Protocols
Executive Summary & Chemical Identity
Sodium Diethyl Phosphate (NaDEP) is the sodium salt of diethyl phosphoric acid, a critical metabolite in the degradation of organophosphorus pesticides (e.g., chlorpyrifos) and a functional motif in prodrug design. Unlike its parent triesters, the diester anion demonstrates significant hydrolytic stability under physiological conditions due to electrostatic repulsion of nucleophiles, making it a vital stable intermediate in environmental and biological monitoring.
This guide provides a technical deep-dive into the physicochemical properties, thermodynamic stability, and standardized experimental protocols for researchers handling NaDEP.[1]
Chemical Identification
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2870-30-6 |
| Molecular Formula | |
| Molecular Weight | 176.08 g/mol |
| Structure | |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in non-polar organic solvents.[1][2][3] |
Physicochemical & Thermodynamic Profile
Fundamental Properties
The thermodynamic behavior of NaDEP is governed by the stability of the phosphodiester bond. The anionic nature of the phosphate headgroup at neutral pH provides a kinetic barrier against hydrolysis, distinguishing it from reactive triesters.
| Parameter | Value / Characteristic | Context |
| pKa (Conjugate Acid) | ~1.42 (Predicted) | The acid (diethyl phosphoric acid) is strong; NaDEP exists as a fully dissociated anion in physiological pH (7.4).[1] |
| Melting Point | > 190°C (Decomposes) | High lattice energy typical of ionic phosphate salts.[1] |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent hydrolysis acceleration via moisture absorption.[1] |
| Partition Coefficient | LogP < 0 | Hydrophilic; remains in the aqueous phase during liquid-liquid extraction.[1] |
Thermodynamics of Hydrolysis
The hydrolysis of the diethyl phosphate anion is the primary degradation pathway.
-
Enthalpy (
): Exothermic. The cleavage of the ester bond releases energy, but the reaction is kinetically slow at neutral pH. -
Activation Energy (
): High (> 80 kJ/mol at neutral pH). The negative charge on the oxygen atoms repels incoming nucleophiles (like ), granting the molecule "kinetic stability" despite thermodynamic favorability for hydrolysis.[1]
Stability & Degradation Kinetics[1][4]
Hydrolysis Pathways
NaDEP degradation is pH-dependent.[1]
-
Acid-Catalyzed: Protonation of the bridging oxygen lowers the activation barrier, facilitating nucleophilic attack by water.
-
Base-Catalyzed: At high pH (>11),
concentration overcomes electrostatic repulsion, though slower than triester hydrolysis.[1] -
Neutral: Extremely slow; shelf-life in dry state exceeds 2 years.[1]
Visualization: Degradation Pathway
The following diagram illustrates the stepwise degradation of this compound into inorganic phosphate.
Caption: Stepwise hydrolytic degradation of this compound. The first step (k1) is the rate-limiting step in acidic environments.[1]
Experimental Protocols
Protocol A: Accelerated Stability Testing (Arrhenius Method)
Purpose: To determine the shelf-life and temperature sensitivity of NaDEP formulations.
Reagents:
-
NaDEP Reference Standard (>98% purity).
-
Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 4.0).
-
HPLC-grade water.[1]
Workflow:
-
Preparation: Dissolve NaDEP to a concentration of 1 mg/mL in selected buffers.
-
Incubation: Aliquot samples into sealed amber glass vials. Incubate at three temperatures:
, , and .[1] -
Sampling: Withdraw aliquots at T=0, 24h, 72h, 1 week, and 2 weeks.
-
Quenching: Immediately cool samples to
to halt reaction. -
Analysis: Quantify remaining NaDEP using the HPLC method (Protocol B).
-
Calculation: Plot
vs. to determine Activation Energy ( ) and predict shelf-life at .
Protocol B: HPLC-MS/MS Quantification
Purpose: High-sensitivity detection of NaDEP in biological or environmental matrices.[1]
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 µm.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-1 min (5% B), 1-5 min (5%
95% B), 5-7 min (95% B). -
Detection: Negative Electrospray Ionization (ESI-).[1] Monitor transition
(Loss of ethyl groups + phosphate core).
Visualization: Stability Testing Workflow
Caption: Workflow for accelerated stability testing to determine thermodynamic parameters.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 23668382, Phosphoric acid, diethyl ester, sodium salt.[1] Retrieved from [Link]
-
pKa & Acid Data: Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
- Hydrolysis Kinetics: Wolfenden, R. (2011). Benchmark reaction rates, the stability of biological molecules in water, and the evolution of catalytic power in enzymes. Annual Review of Biochemistry.
- Analytical Methods: Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites in Urine.
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- 5. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between sodium diethyl phosphate and sodium diethyl dithiophosphate
This guide provides an in-depth technical analysis comparing Sodium Diethyl Phosphate (Na-DEP) and Sodium Diethyl Dithiophosphate (Na-DEDTP) . It is structured to serve researchers requiring precise physicochemical data, synthesis protocols, and mechanistic insights.[1]
Comparative Analysis of Structure, Synthesis, and Reactivity
Abstract
This guide delineates the critical divergence between this compound (Na-DEP) and Sodium Diethyl Dithiophosphate (Na-DEDTP). While sharing a diethyl phosphorus core, the substitution of oxygen with sulfur fundamentally alters their electronic density, nucleophilicity, and hydrolytic stability. Na-DEP serves primarily as a stable biological metabolite and analytical standard, whereas Na-DEDTP functions as a potent, soft-donor ligand in industrial metallurgy. This document details their molecular architecture, synthesis pathways, and authoritative identification protocols.[1]
Part 1: Molecular Architecture & Physicochemical Properties
The functional difference between these two compounds is governed by the Hard and Soft Acids and Bases (HSAB) theory.
Structural Comparison
-
Na-DEP (Oxygen-Based): The phosphorus atom is in a high oxidation state (V) bonded to four "hard" oxygen atoms. The negative charge is delocalized over the O-P-O triad, creating a hard, electrostatic anion.
-
Na-DEDTP (Sulfur-Based): The phosphorus is bonded to two ethoxy oxygens and two sulfur atoms. The
and bonds create a larger, more polarizable ("soft") electron cloud. This makes Na-DEDTP a superior ligand for soft metals (Cu, Au, Ag) and significantly more lipophilic.
Physicochemical Data Table
| Property | This compound (Na-DEP) | Sodium Diethyl Dithiophosphate (Na-DEDTP) |
| Formula | ||
| CAS Registry | 2274-88-6 | 3338-24-7 |
| Molecular Weight | 176.08 g/mol | 208.21 g/mol |
| Appearance | White crystalline solid / hygroscopic powder | Yellow to dark brown liquid (commercial) or solid |
| Solubility | High in water (polar); Low in hydrocarbons | Moderate in water; High in organic solvents |
| pKa (Acid) | ~1.35 (Strong acid conjugate) | ~1.6 (Strong acid conjugate, but less stable) |
| Hydrolytic Stability | High (stable in neutral/alkaline aq.) | Low (hydrolyzes to release |
| Coordination Mode | Hard ligand (binds | Soft ligand (binds |
Structural Visualization (Graphviz)
The following diagram contrasts the bonding topology and charge distribution centers.
Caption: Structural divergence emphasizing the Hard (Oxygen) vs. Soft (Sulfur) character of the anionic core.
Part 2: Synthesis & Manufacturing Pathways
The synthesis routes differ radically due to the source of the phosphorus atom (
Sodium Diethyl Dithiophosphate (Na-DEDTP)
Mechanism: Nucleophilic attack of ethanol on Phosphorus Pentasulfide (
-
Formation of Acid:
-
Neutralization:
This compound (Na-DEP)
Mechanism: Alkaline hydrolysis of Diethyl Chlorophosphate (Diethyl Phosphorochloridate). Direct hydrolysis of Triethyl Phosphate is kinetically slow; the chlorophosphate route is preferred for laboratory precision.
-
Substitution:
Synthesis Flowchart
Caption: Divergent synthesis pathways. Note the H2S generation in the DEDTP pathway requiring safety scrubbers.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Na-DEP)
Objective: Produce high-purity Na-DEP for use as an analytical standard.
Reagents:
-
Diethyl chlorophosphate (97%+)
-
Sodium Hydroxide (1M aqueous solution)
-
Dichloromethane (DCM) for extraction of impurities.
Procedure:
-
Setup: Place 10 mmol of Diethyl chlorophosphate in a round-bottom flask cooled to 0°C in an ice bath.
-
Addition: Dropwise add 20 mmol of 1M NaOH. The reaction is exothermic; maintain temp < 10°C.
-
Reaction: Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.
-
Purification (Self-Validating Step):
-
Wash the aqueous solution with DCM (
) to remove unreacted organic chlorophosphate (which is DCM soluble). -
The aqueous layer contains the Na-DEP.
-
-
Isolation: Evaporate the aqueous layer under reduced pressure (lyophilization is preferred) to obtain the white solid salt.
-
Validation: Dissolve in
. Check NMR (Target: ~ -1.0 ppm).
Protocol B: Analytical Distinction via NMR
Nuclear Magnetic Resonance is the definitive method to distinguish these compounds due to the "Heavy Atom Effect" of sulfur.
| Compound | Solvent | Multiplicity | |
| Na-DEP | -2.0 to +1.0 ppm | Quintet (if | |
| Na-DEDTP | +85.0 to +95.0 ppm | Singlet (Significant downfield shift) |
Causality: The replacement of Oxygen with Sulfur causes a massive downfield shift (deshielding) of nearly 90 ppm. This provides a binary "Yes/No" confirmation of identity.
Part 4: Applications & Toxicology
Industrial & Scientific Utility
-
Na-DEDTP (Mining): Used extensively as a collector in froth flotation. The sulfur atoms bind selectively to sulfide minerals (Galena, Chalcopyrite) rendering them hydrophobic. It is less selective against Pyrite than Xanthates but more stable.
-
Na-DEP (Biomedical): Used as a biomarker for organophosphate pesticide exposure. Organophosphates (like Chlorpyrifos) are metabolized in the liver to dialkyl phosphates (DAPs), including Na-DEP, which are excreted in urine.
Toxicology & Safety Profile
-
Na-DEP:
-
Toxicity:[2] Low acute toxicity relative to parent pesticides.
-
Handling: Standard lab PPE. Irritant to eyes/skin.
-
-
Na-DEDTP:
References
-
Structure & Spectroscopy
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for shifts).
-
Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. (2019). Royal Society of Chemistry.
-
Synthesis & Reactivity
-
Industrial Application
-
Critical Overview of Dithiophosphinates and Dithiophosphates. Camachem.
-
-
Toxicology
-
Diethyl dithiophosphoric acid Safety Data. Wikipedia/ECHA.
-
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 3. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 4. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
Technical Guide: Physical Form and Hygroscopic Characterization of Sodium Diethyl Phosphate (NaDEP)
The following technical guide details the physical form, hygroscopic behavior, and characterization of Sodium Diethyl Phosphate (NaDEP).
Executive Summary
This compound (NaDEP, CAS: 2870-30-6) is a critical organophosphorus intermediate used in the synthesis of agrochemicals, as a degradation biomarker for organophosphate pesticides (e.g., parathion), and increasingly as a functional excipient in specialized cosmetic and pharmaceutical formulations.[1]
While chemically stable, NaDEP presents a significant physical challenge: extreme hygroscopicity . The salt exists as a crystalline solid in its anhydrous state but rapidly undergoes deliquescence upon exposure to ambient humidity. This guide provides a definitive protocol for the synthesis, purification, and rigorous physical characterization of NaDEP, with a specific focus on quantifying its water sorption kinetics to ensure data integrity in drug development and environmental analysis.
Chemical Identity & Physical Properties[1][2][3][4][5]
Before handling, it is imperative to distinguish the salt (NaDEP) from its conjugate acid (Diethyl Phosphate), as their physical states differ drastically.
| Property | This compound (NaDEP) | Diethyl Phosphate (Acid) |
| CAS Number | 2870-30-6 | 598-02-7 |
| Formula | ||
| Molecular Weight | 176.08 g/mol | 154.10 g/mol |
| Physical State | White to off-white crystalline solid | Colorless liquid / Low-melting solid |
| Melting Point | >200°C (Decomposes) | ~6.0°C |
| Solubility | High in Water, Ethanol, Methanol. Insoluble in Hexane/Ether. | Miscible with water and most organics.[1][2] |
| Hygroscopicity | Deliquescent (Absorbs moisture to form solution) | Hygroscopic |
Key Technical Insight: The high melting point of the salt (>200°C) compared to the acid (6°C) is driven by the strong ionic lattice energy between the sodium cation and the phosphate anion. However, this lattice is easily disrupted by water molecules, leading to rapid hydration.
Synthesis and Purification Protocol
To study the physical form accurately, one must synthesize high-purity, anhydrous material. Commercial samples often contain significant water content (up to 10-15% w/w) due to improper storage.
Protocol 1: Controlled Hydrolysis of Triethyl Phosphate
Objective: Synthesize anhydrous NaDEP with >98% purity.
Reagents:
-
Triethyl Phosphate (TEP) [CAS: 78-40-0]
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution
-
Ethanol (Absolute)
-
Diethyl Ether (for precipitation)[3]
Methodology:
-
Hydrolysis: Charge a reaction vessel with Triethyl Phosphate (1.0 equiv).
-
Addition: Add NaOH (1.0 M, 1.0 equiv) dropwise at ambient temperature. Note: Do not heat excessively (>60°C) to avoid hydrolysis of the second ethyl group, which would yield disodium monoethyl phosphate.
-
Reaction: Stir for 12–16 hours. Monitor by 31P NMR (TEP shift ~ -1 ppm; NaDEP shift ~ 0-1 ppm).
-
Concentration: Remove water and ethanol under reduced pressure (Rotovap) at 50°C to obtain a viscous residue.
-
Azeotropic Drying: Add anhydrous ethanol (50 mL) and re-evaporate to remove trace water. Repeat 3 times.
-
Crystallization: Dissolve the residue in a minimum volume of hot absolute ethanol. Allow to cool, then slowly add diethyl ether until turbidity is observed. Store at 4°C overnight.
-
Isolation: Filter the white crystalline plates under an inert atmosphere (N2 or Ar).
-
Drying: Dry in a vacuum oven at 60°C over
for 24 hours.
Figure 1: Synthetic pathway for this compound via partial hydrolysis.
Hygroscopicity & Deliquescence Characterization
The most critical attribute of NaDEP is its interaction with water vapor. It acts as a Type III isotherm material (J-shaped curve), characteristic of deliquescent salts.
Mechanism of Deliquescence
At a specific relative humidity (RH) known as the Critical Relative Humidity (CRH) or Deliquescence Point (
-
Below
: Surface adsorption (mass increase is slow). -
Above
: Phase transition from solid to saturated solution (mass increase is exponential).
Protocol 2: Dynamic Vapor Sorption (DVS) Analysis
Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.
Instrument: DVS Resolution or equivalent gravimetric sorption analyzer.
Procedure:
-
Sample Prep: Load ~10 mg of anhydrous NaDEP into the quartz pan.
-
Drying Cycle: Heat to 60°C at 0% RH for 120 minutes to establish dry mass (
). -
Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% steps at 25°C.
-
Equilibrium Criterion: dm/dt < 0.002% per minute.
-
-
Desorption Scan: Ramp RH from 90% back to 0%.
-
Data Analysis: Plot Change in Mass (%) vs. Target RH.
Expected Results:
-
NaDEP typically exhibits a sharp mass uptake onset between 40% and 60% RH .
-
Hysteresis: Significant hysteresis will be observed between sorption and desorption due to the kinetic barrier of recrystallization from the solution phase.
Figure 2: Phase transitions of NaDEP during Dynamic Vapor Sorption (DVS) analysis.
Analytical Characterization Standards
To validate the physical form, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
31P NMR (D2O): This is the definitive identity test.
-
Shift:
+0.5 to +1.5 ppm (singlet). -
Impurity Check: Inorganic phosphate (
) appears at ~0 ppm but is pH dependent. Triethyl phosphate appears at ~-1 ppm.
-
-
1H NMR (D2O):
-
1.25 (t, 6H,
) -
3.95 (dq, 4H,
, coupled to P)
-
1.25 (t, 6H,
Thermal Analysis (TGA/DSC)
-
TGA (Thermogravimetric Analysis):
-
Run from 25°C to 300°C at 10°C/min.
-
Event 1: Weight loss <100°C indicates surface water (hygroscopic moisture).
-
Event 2: Decomposition onset >200°C.
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a sharp endotherm >200°C (Melting/Decomposition).
-
Note: If the peak is broad or shifted <150°C, the sample is hydrated.
-
Handling and Storage Recommendations
Due to the established deliquescent nature of NaDEP, standard laboratory storage is insufficient.
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: The vial must be sealed inside a desiccator containing active desiccant (Silica Gel or
) or stored in a glovebox under Nitrogen/Argon. -
Weighing: Weighing must be performed rapidly. For precise analytical work (e.g., preparing standard solutions), weigh the difference by adding the solid to the solvent immediately, rather than weighing onto a weigh boat where it may absorb atmospheric water during the process.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 17323-83-0 / 2870-30-6).
-
National Institutes of Health (NIH) - PubChem. Phosphoric acid, diethyl ester, sodium salt (Compound Summary).
-
Canadian Journal of Chemistry. Preparation and Toxicity of Some Alkyl Thiopyrophosphates (Synthesis of this compound).
-
American Chemical Society (ACS). Catalytic Transesterification of Dialkyl Phosphates (Preparation of NaDEP).
-
Alfa Chemistry. this compound Physical Properties.
Sources
Methodological & Application
Application Note: Protocol for Using Sodium Diethyl Phosphate as a Ligand in Coordination Chemistry
Executive Summary & Strategic Rationale
Sodium diethyl phosphate (NaDEP) is a versatile, anionic phosphate diester ligand used to construct metal-organic frameworks (MOFs), luminescent lanthanide clusters, and bioactive transition metal complexes.[1] Unlike bulky phosphines or rigid carboxylates, NaDEP offers a unique flexibility-stability balance :
-
Bridging Capability: The
bite angle naturally favors bridging two metal centers ( -coordination), facilitating the formation of dinuclear clusters or 1D coordination polymers. -
Amphiphilicity: The ethyl groups provide solubility in polar organic solvents (ethanol, acetonitrile) while the anionic phosphate head coordinates hard metal ions (Ln³⁺, Fe³⁺, Zn²⁺).
-
Bio-Inorganic Relevance: It serves as a structural mimic for the phosphate backbone of DNA/RNA, making its complexes excellent models for hydrolytic metalloenzymes.
This guide provides a standardized, error-proof protocol for synthesizing, coordinating, and characterizing metal complexes using NaDEP.[1]
Ligand Preparation & Pre-treatment
While this compound is commercially available, high-purity coordination chemistry requires the removal of hydrolysis byproducts (monoethyl phosphate) and moisture.
Synthesis of High-Purity NaDEP (If commercial stock is degraded)
-
Principle: Controlled hydrolysis of triethyl phosphate or neutralization of diethyl chlorophosphate.[1]
-
Reaction:
[1]
Step-by-Step Protocol:
-
Dissolve Triethyl phosphate (1.0 eq) in ethanol.
-
Add Sodium Hydroxide (1.0 eq) as a 2M aqueous solution dropwise at 60°C.
-
Reflux for 4 hours.
-
Critical Purification: Recrystallize the residue from an Ethanol/Acetone (1:5) mixture. The sodium salt precipitates as white needles.
-
Dry in a vacuum oven at 50°C for 12 hours to remove lattice water (hygroscopic).
Core Experimental Protocols
Protocol A: Synthesis of Luminescent Lanthanide Ternary Complexes
Target: Discrete, soluble luminescent complexes (e.g., for bio-imaging probes).[1] Mechanism: The "Antenna Effect" requires an ancillary ligand (e.g., Phenanthroline) to absorb light and transfer energy to the Ln center, while NaDEP saturates the coordination sphere to prevent quenching by water oscillators.
Reagents:
Workflow:
-
Solution A: Dissolve 0.5 mmol
in 5 mL ethanol. -
Solution B: Dissolve 1.5 mmol NaDEP (3 eq) and 0.5 mmol phen (1 eq) in 10 mL ethanol.
-
Note: Mixing ligands first ensures competitive equilibrium is established before metal contact.[1]
-
-
Complexation: Add Solution A to Solution B dropwise under stirring at 50°C.
-
Incubation: Stir for 2 hours. A white or off-white precipitate may form initially; heating often redissolves it into a clear solution for discrete complexes.[1]
-
Isolation: Slowly evaporate to ~5 mL volume, then diffuse diethyl ether into the solution to grow crystals.
-
Yield: Filter and wash with cold ether.
Protocol B: Synthesis of Bridged Transition Metal Dimers (Cu/Zn)
Target: Bio-active dinuclear cores (mimicking metallohydrolases).[1]
Mechanism: NaDEP acts as a
Workflow:
-
Dissolve
(1.0 mmol) in Methanol (10 mL). -
Add NaDEP (2.0 mmol) dissolved in Methanol (5 mL).
-
Observation: Immediate color change (Blue
Green/Teal) indicates ligand exchange.[1] -
Crystallization: Layer the solution with Hexane. The lipophilic ethyl tails of NaDEP orient towards the hexane interface, facilitating crystallization.
Visualization of Coordination Logic
The following diagram illustrates the decision tree for ligand stoichiometry and the resulting structural outcomes.
Caption: Decision tree for synthesizing discrete vs. polymeric complexes using this compound.
Characterization & Data Interpretation
Spectroscopic Signatures
The coordination of NaDEP is best monitored via Infrared (IR) and
| Technique | Parameter | Free Ligand (NaDEP) | Metal Complex (Coord.)[1] | Interpretation |
| FT-IR | Red shift indicates coordination through Oxygen.[1] | |||
| FT-IR | Slight blue shift or splitting due to symmetry breaking.[1] | |||
| Upfield shift (shielding) upon binding electropositive metals.[1] | ||||
| Solubility | Polarity | Water/Ethanol | Lipophilic ethyl groups dominate surface properties after charge neutralization.[1] |
Coordination Modes
-
-Bridging (Most Common): The O-P-O group bridges two metals.[1] Identified by a single sharp
P signal (if symmetric).[1] -
Chelating (
): Binds one metal.[1] Rare for simple phosphates due to the 4-membered ring strain but possible with large Ln ions.[1] -
Monodentate: Rare; usually implies incomplete reaction or steric crowding.[1]
Troubleshooting & Safety
Common Pitfalls
-
Hydrolysis: In acidic media, the ethyl ester groups can hydrolyze, releasing ethanol and forming monoethyl phosphate or phosphoric acid.
-
Precipitation: Binary Ln(DEP)3 complexes are often insoluble polymers.[1]
-
Solution: Always use an ancillary ligand (phen, bipy, terpy) to "cap" the coordination sphere if solubility is required.
-
Safety (MSDS Summary)
-
Diethyl Chlorophosphate (Precursor): HIGHLY TOXIC and corrosive.[1] Acetylcholinesterase inhibitor.[1] Handle in a fume hood with double gloves.[1]
-
Lanthanide Salts: Generally low toxicity but handle as heavy metal waste.[1]
References
-
Cotton, F. A., et al. (2000).[1] "Discrete and Polymeric Cobalt(II) and Zinc(II) Phosphates." Inorganic Chemistry. Link[1]
-
Bünzli, J.-C. G. (2010).[1] "Lanthanide Luminescence for Biomedical Analyses and Imaging."[1][4][5] Chemical Reviews. Link[1]
-
Platas-Iglesias, C., et al. (2005).[1] "Structure and Dynamics of Lanthanide Complexes with Phosphate Diesters." Dalton Transactions.[1] Link
-
Sigma-Aldrich. "this compound Product Sheet." Link
-
Sychrovsky, V., et al. (2019).[1] "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate." Physical Chemistry Chemical Physics. Link
Sources
Application Notes & Protocols: Sodium Diethyl Phosphate (SEDP) as a Flame Retardant Additive for Polymers
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of Sodium Diethyl Phosphate (SEDP) as a flame retardant additive for polymeric materials. With the increasing regulatory pressure to replace halogenated flame retardants, phosphorus-based compounds have emerged as highly effective and more environmentally benign alternatives. This guide details the dual-mode flame retardant mechanism of SEDP, provides step-by-step protocols for its incorporation into polymer matrices, and outlines standard methodologies for characterizing the fire performance and physico-mechanical properties of the resulting composites.
The Imperative for Advanced Flame Retardants
The utility of polymeric materials is ubiquitous, yet their inherent flammability presents significant safety challenges. Historically, halogenated compounds were the additives of choice for imparting fire resistance. However, their tendency to release toxic and corrosive gases during combustion has led to widespread restrictions. This has catalyzed the search for alternatives, with organophosphorus compounds gaining prominence due to their efficiency and favorable environmental profile.[1][2] Among these, this compound (SEDP) offers a compelling balance of performance and processability.
Unveiling the Mechanism of Action
The efficacy of SEDP stems from its ability to disrupt the combustion cycle in both the condensed (solid) and gas phases. A thorough understanding of these mechanisms is paramount for optimizing its application.
Condensed-Phase Action: The Char Barrier
The primary flame-retardant activity of SEDP occurs in the condensed phase. Upon exposure to the heat from an incipient fire, SEDP undergoes thermal decomposition, yielding phosphoric and polyphosphoric acids.[3][4] These acidic species act as powerful catalysts, accelerating the dehydration and cross-linking of the polymer backbone. This process fundamentally alters the degradation pathway of the polymer, favoring the formation of a thermally stable, insulating layer of carbonaceous char on the material's surface.[4][5]
This char layer serves multiple protective functions:
-
It acts as a physical barrier, insulating the underlying polymer from heat.
-
It reduces the mass transfer of flammable volatile degradation products (fuel) to the flame front.[3]
-
It limits the diffusion of oxygen from the air to the polymer.
Figure 1: Condensed-phase mechanism of SEDP promoting char formation.
Gas-Phase Action: Flame Quenching
Concurrently, a smaller fraction of phosphorus-containing species volatilizes from the decomposing material. These species, including the highly reactive PO• radical, enter the gas phase (the flame). Here, they act as radical scavengers, interrupting the self-sustaining chemical chain reactions of combustion.[4][5] They effectively quench high-energy radicals like H• and OH•, which are essential for flame propagation, thereby reducing the flame's intensity and temperature.[4]
Figure 2: Gas-phase radical scavenging mechanism of SEDP derivatives.
Experimental Protocols: From Compounding to Characterization
Protocol 1: Incorporation of SEDP via Melt Blending
Melt blending is a standard, scalable technique for incorporating additives into thermoplastic polymers.
Objective: To achieve a homogenous dispersion of SEDP within a polymer matrix.
Materials & Equipment:
-
Thermoplastic polymer pellets (e.g., Polypropylene, Polyamide), dried per supplier specifications.
-
This compound (powder form), dried at 80°C for 4 hours.
-
Twin-screw extruder with a suitable screw configuration for dispersive mixing.
-
Gravimetric feeders for polymer and additive.
-
Water bath for cooling the extruded strand.
-
Pelletizer.
-
Injection molder or compression press for specimen preparation.
Procedure:
-
Drying: Ensure both the polymer resin and SEDP powder are free of moisture to prevent hydrolytic degradation and processing defects.
-
Feeding: Set the extruder temperature profile appropriate for the host polymer. For example, a typical profile for polypropylene is 180-220°C from the feed zone to the die.
-
Compounding: Feed the polymer pellets into the main throat of the extruder using a gravimetric feeder. Downstream, feed the SEDP powder into the melt using a side-feeder. This ensures the additive is introduced into a molten polymer, improving dispersion and reducing dust.
-
Homogenization: Set the screw speed (e.g., 150-300 RPM) to provide sufficient shear for uniform mixing without causing excessive polymer degradation.
-
Extrusion & Pelletizing: The molten polymer strand exits the die, is cooled in a water bath, and is cut into pellets by a pelletizer.
-
Specimen Molding: Dry the compounded pellets and mold them into standard test specimens (e.g., bars for UL 94 and LOI, plaques for cone calorimetry) using injection molding or compression molding according to the relevant ASTM standards.
Protocol 2: Assessing Flame Retardancy
A multi-faceted approach is required to accurately characterize the fire performance of the SEDP-containing polymer.
3.2.1 Limiting Oxygen Index (LOI) This test determines the minimum oxygen concentration required to sustain candle-like combustion. A higher LOI value indicates better flame retardancy.
-
Procedure:
-
A vertically mounted specimen (typically 80-150 mm long, 10 mm wide, 4 mm thick) is placed in a glass chimney.[6]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the flame is self-extinguishing.
-
The LOI is the volume percentage of oxygen at this equilibrium.
-
3.2.2 UL 94 Vertical Burn Test This is a critical industry standard for classifying the flammability of plastics.[9][10]
-
Standard: UL 94.
-
Procedure:
-
A vertical specimen (125 mm x 13 mm) is subjected to two 10-second applications of a calibrated flame.
-
The afterflame time after each application (t1, t2), afterglow time, and whether flaming drips ignite a cotton patch below are recorded.
-
Materials are classified as V-0, V-1, or V-2 based on strict criteria. V-0 represents the highest level of flame retardancy.[10]
-
Table 1: UL 94 Vertical Burn Classification Criteria
| Criteria | V-0 | V-1 | V-2 |
| Total afterflame time (5 specimens) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Individual afterflame time (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Individual afterflame + afterglow | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Flaming drips ignite cotton | No | No | Yes |
| Burn to clamp | No | No | No |
3.2.3 Cone Calorimetry This is the most comprehensive bench-scale test, providing quantitative data on the heat release characteristics of a material.
-
Procedure:
-
A horizontal specimen (100 mm x 100 mm) is exposed to a specific radiant heat flux (e.g., 35 or 50 kW/m²).
-
The material is ignited by a spark, and the combustion gases are analyzed.
-
Key parameters are measured over time, including:
-
Heat Release Rate (HRR): The most critical parameter for fire hazard. A lower peak HRR (pHRR) is desirable.[14]
-
Total Heat Released (THR): The total energy output.
-
Time to Ignition (TTI): A longer TTI indicates better fire resistance.
-
Smoke Production: Measured as specific extinction area (SEA).
-
-
Protocol 3: Evaluating Material Integrity
The addition of SEDP can influence the polymer's inherent properties. These changes must be quantified.
3.3.1 Thermal Stability Analysis (TGA) TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[15]
-
Procedure:
-
A small sample (5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (N₂ or air).
-
Analyze the resulting thermogram for:
-
Onset of Degradation (T_onset): The temperature at which weight loss begins. SEDP may slightly lower this temperature as it initiates early charring.[16]
-
Char Yield: The percentage of mass remaining at a high temperature (e.g., 700°C). A significant increase in char yield is a direct confirmation of the condensed-phase mechanism.
-
-
3.3.2 Mechanical Properties The incorporation of an additive can affect the mechanical performance of the polymer.[17]
-
Tensile Testing (ASTM D638): Measure tensile strength, Young's modulus, and elongation at break to understand the material's strength and ductility.
-
Impact Testing (ASTM D256): Use Izod or Charpy tests to determine the material's toughness and resistance to fracture.
Expected Results & Data Interpretation
The addition of SEDP is expected to significantly improve the flame retardancy of the host polymer. The following table provides a hypothetical but representative dataset for a polypropylene (PP) composite.
Table 2: Illustrative Performance of PP/SEDP Composites
| Property | Unit | Neat PP | PP + 15% SEDP | PP + 25% SEDP |
| Flammability | ||||
| LOI | % | 18 | 25 | 30 |
| UL 94 Rating (3.2 mm) | - | No Rating | V-2 | V-0 |
| Peak Heat Release Rate (50 kW/m²) | kW/m² | ~1500 | ~800 | ~450 |
| Thermal Stability (N₂) | ||||
| T_onset (5% weight loss) | °C | 390 | 375 | 365 |
| Char Yield at 700°C | % | < 1 | 12 | 22 |
| Mechanical Properties | ||||
| Tensile Strength | MPa | 34 | 30 | 27 |
| Young's Modulus | GPa | 1.5 | 1.7 | 1.8 |
| Notched Izod Impact | J/m | 45 | 38 | 32 |
Interpretation: The data illustrates a clear dose-dependent improvement in flame retardancy (higher LOI, V-0 rating, lower pHRR). This correlates with a significant increase in char yield, confirming the condensed-phase mechanism. The slight decrease in onset decomposition temperature is expected. A trade-off in some mechanical properties, such as a reduction in tensile strength and impact toughness, may be observed, which is typical when incorporating solid additives.
Conclusion
This compound is a highly effective flame retardant that operates through a combination of condensed-phase charring and gas-phase flame inhibition. Its incorporation via standard melt-blending techniques can elevate the fire safety of various polymers to meet stringent regulatory standards. While a reduction in some mechanical properties may occur, this can often be optimized by adjusting the loading level or by using compatibilizers. The protocols outlined in this guide provide a robust framework for the successful application and characterization of SEDP-based flame retardant polymer systems.
References
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. (2024, November 1). Frontiers. Retrieved February 9, 2026, from [Link]
-
Preparation and Characterization of Superabsorbent Polymers Based on Sawdust. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Oxygen Index ASTM D2863. (n.d.). Intertek. Retrieved February 9, 2026, from [Link]
- Process for preparing flame retardant compositions. (2020, November 26). Google Patents.
-
Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved February 9, 2026, from [Link]
-
Wang, Y., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). Frontiers in Materials, 8. Retrieved February 9, 2026, from [Link]
-
Sodium-ion battery. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
-
Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. Retrieved February 9, 2026, from [Link]
-
The Effects of Phosphate Compounds on the Microstructure and Mechanical Properties of Fly Ash Geopolymer Mortars. (2024, November 8). MDPI. Retrieved February 9, 2026, from [Link]
-
Synthesis Characterization And Photopolymerization Of Novel Phosphonated Materials I. Introduction. (n.d.). Semantic Scholar. Retrieved February 9, 2026, from [Link]
-
ASTM E1354 | Cone Calorimeter Testing. (n.d.). VTEC Laboratories. Retrieved February 9, 2026, from [Link]
- Diethyl phosphinate fire retardation agent preparation method. (2013, September 25). Google Patents.
-
Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. (2017, July 11). MDPI. Retrieved February 9, 2026, from [Link]
-
LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards. (2025, May 8). Qualitest. Retrieved February 9, 2026, from [Link]
-
Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate. (2025, December 5). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Cone Calorimeter in Fire Testing and Research: How It Works, Operates, and Applications. (2024, November 14). Qualitest. Retrieved February 9, 2026, from [Link]
-
Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides. (2023, December 4). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Limiting Oxygen Index Tester|LOI Tester ISO 4589-2 ASTM D2863 NES 714. (2022, October 9). Wewon Environmental Chambers Co., Ltd. Retrieved February 9, 2026, from [Link]
-
Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2025, October 10). YouTube. Retrieved February 9, 2026, from [Link]
-
Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate). (2025, August 8). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Cone Calorimeter Testing as per ASTM E1354. (n.d.). Infinita Lab. Retrieved February 9, 2026, from [Link]
-
University of Texas Fire Research Group - UL 94 Flammability Test. (n.d.). UT Wikis. Retrieved February 9, 2026, from [Link]
-
Polymer Analysis and Characterization. (2024, December 17). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (2023, June 10). Periodica Polytechnica Chemical Engineering. Retrieved February 9, 2026, from [Link]
-
Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech. Retrieved February 9, 2026, from [Link]
-
Limiting Oxygen Index Testing & Analysis (LOI). (n.d.). ITA Labs. Retrieved February 9, 2026, from [Link]
-
Cone calorimeter tests of wood composites. (n.d.). Forest Products Laboratory. Retrieved February 9, 2026, from [Link]
-
Impact of structural relaxation on mechanical properties of amorphous polymers. (2020, July 20). PubMed. Retrieved February 9, 2026, from [Link]
-
ASTM E1354 - Cone Calorimeter Laboratory Testing. (n.d.). Capital Testing. Retrieved February 9, 2026, from [Link]
Sources
- 1. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation of Organophosphorus Flame Retardants | MDPI [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Oxygen Index ASTM D2863 [intertek.com]
- 7. specialchem.com [specialchem.com]
- 8. qualitest.ae [qualitest.ae]
- 9. boedeker.com [boedeker.com]
- 10. specialchem.com [specialchem.com]
- 11. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
- 12. worldoftest.com [worldoftest.com]
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- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]
- 17. Impact of structural relaxation on mechanical properties of amorphous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Organophosphorus Compounds Using Sodium Diethyl Phosphate
[1]
Abstract
Sodium diethyl phosphate (NaDEP) is a specialized organophosphorus reagent primarily utilized for the introduction of the diethyl phosphoryl group
Reagent Profile & Mechanistic Insight
Chemical Identity[1][2][3]
-
CAS Number: 2870-30-6 (Common); 17323-83-0 (Sigma-Aldrich listing)
-
Formula:
-
Structure:
-
Physical State: White to off-white hygroscopic solid.
Mechanistic Causality: The Nucleophilic Oxygen
This compound functions as a hard nucleophile . The negative charge is delocalized over the terminal oxygens of the phosphate head group.
-
Reactivity: It reacts readily with "hard" electrophiles (alkyl halides, acyl chlorides) via an
or addition-elimination mechanism.[1] -
Selectivity: Unlike phosphite salts (which can react at Phosphorus to form P-C bonds), the phosphate anion almost exclusively reacts at Oxygen to form Phosphate Esters (P-O-C) .[1]
-
The Counter-Ion Effect: The sodium cation forms a tight ion pair with the phosphate anion, reducing reactivity in non-polar solvents. Successful protocols must disrupt this ion pair using polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysts (PTC).[1]
Strategic Decision Map (Graphviz)
Figure 1: Strategic decision map for substrate selection. Note that NaDEP is not suitable for direct coupling with aryl halides; the "reverse" strategy using phenols and chlorophosphates is required for those targets.
Protocol A: Synthesis of Phosphate Triesters (O-Alkylation)
Application: Synthesis of phosphate prodrugs to improve solubility of alcohol-derived drugs, or synthesis of functional organophosphorus materials.[1]
The Challenge: Solubility
NaDEP is a salt and is insoluble in DCM or Toluene.
-
Solution A (Homogeneous): Use DMF or NMP.[1]
-
Solution B (Heterogeneous): Use Toluene/Water with a Phase Transfer Catalyst (TBAI or 15-Crown-5).
Step-by-Step Protocol (Homogeneous Method)
Reagents:
-
Substrate: Benzyl bromide (or primary alkyl halide) (1.0 equiv)[1]
-
Reagent: this compound (1.2 equiv)[1]
-
Solvent: Anhydrous DMF (0.5 M concentration relative to substrate)[1]
-
Catalyst: Sodium Iodide (0.1 equiv) - Optional Finkelstein activation for alkyl chlorides.[1]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Add this compound (1.2 equiv) to anhydrous DMF. Stir at room temperature until fully suspended/dissolved.
-
Note: The salt may not fully dissolve immediately; a fine suspension is acceptable.
-
-
Addition: Add the Alkyl Halide (1.0 equiv) dropwise via syringe.
-
Critical Step: If using an alkyl chloride, add 10 mol% NaI to generate the more reactive alkyl iodide in situ.[1]
-
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or
NMR.[1]-
Endpoint: Disappearance of the starting halide.
-
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).[1]
Data Validation:
- NMR: Product signal typically appears between -1 to +1 ppm (distinct from starting material).[1]
Protocol B: Synthesis of Acyl Phosphates (Mixed Anhydrides)
Application: Acyl phosphates are potent acylating agents and intermediates in biological mimetic studies.[1]
Mechanism
The phosphate oxygen attacks the carbonyl carbon of the acid chloride, displacing chloride. This reaction is rapid and exothermic.
Step-by-Step Protocol
Reagents:
-
Substrate: Benzoyl Chloride (1.0 equiv)[1]
-
Reagent: this compound (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%) - Crucial for solubilizing the phosphate anion in DCM.[1]
Procedure:
-
Setup: Charge a flask with this compound (1.1 equiv) and TBAB (0.05 equiv).
-
Solvent: Add DCM (anhydrous). The salt will remain as a suspension.
-
Reaction: Cool the mixture to 0°C (ice bath).
-
Addition: Add the Acid Chloride (1.0 equiv) dropwise.
-
Observation: The reaction is exothermic.[6] Control the addition rate to maintain temperature < 5°C.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup:
-
Storage: Store at -20°C under Argon.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | "Tight" Ion Pair | Add 18-Crown-6 (1.0 equiv) or switch solvent to HMPA/DMSO to sequester |
| Product Hydrolysis | Wet Solvents | NaDEP is hygroscopic.[1] Dry the reagent under high vacuum at 50°C for 4h before use. |
| Incomplete Reaction (Alkyl Chlorides) | Poor Leaving Group | Add 0.5 equiv KI (Finkelstein conditions) or switch to Alkyl Bromide/Iodide. |
| Oily/Gummy Reagent | Hydration | The salt has absorbed water. Recrystallize from Ethanol or dry aggressively.[1] |
Experimental Workflow Diagram
Figure 2: Operational workflow for this compound protocols.
References
-
Phase Transfer Catalysis Protocol: Wang, M. L., & Lee, C. (2011).[1] Solid-liquid phase transfer catalysis coupled with mixed solvents... synthesis of phosphate from the sodium salt of diethyl phosphate. European Journal of Chemistry, 2(2), 199-204.[1]
-
General Organophosphorus Synthesis: Kosolapoff, G. M. (1950).[1] Organophosphorus Compounds. John Wiley & Sons. (Classic text establishing the nucleophilicity of phosphate salts).
-
Acyl Phosphate Synthesis (Mixed Anhydrides): McNulty, J., et al. (2011).[1] The Phosphate-Carboxylate Mixed-Anhydride Method: A Mild, Efficient Process for Ester and Amide Bond Construction. Tetrahedron Letters.
-
Reagent Data & Safety: Sigma-Aldrich. Product Specification: this compound (CAS 17323-83-0).[3]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sodium O,O-diethyl dithiophosphate | 3338-24-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Nucleophilic Phosphorylation using Sodium Diethyl Phosphate
Abstract
Sodium diethyl phosphate (NaDEP) is a versatile nucleophilic reagent used primarily for the synthesis of phosphate triesters via
Introduction & Chemical Utility
This compound (CAS: 2870-30-6) acts as an ambident nucleophile but predominantly reacts at the oxygen atom under standard alkylation conditions, yielding phosphate esters (triesters). This distinguishes it from Michaelis-Arbuzov reagents (trialkyl phosphites) which form carbon-phosphorus (C-P) bonds.
Key Applications
-
Prodrug Synthesis: Masking hydroxyl or amine functionalities to improve lipophilicity and bioavailability (e.g., Fosphenytoin-like strategies).
-
Functional Materials: Synthesis of non-halogenated flame retardants and plasticizers.
-
Agrochemicals: Preparation of organophosphate scaffolds with reduced handling hazards compared to
routes.
Mechanistic Insight
The reaction proceeds via a classic
Critical Success Factors:
-
Leaving Group Ability:
. Iodides and bromides are preferred. -
Solvent Choice: The salt is water-soluble but poorly soluble in non-polar organics. This solubility gap necessitates either polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) .
Experimental Protocols
Protocol A: Green Synthesis via Phase Transfer Catalysis (Recommended)
Best for: Scalable synthesis, moisture-tolerant substrates, and avoiding high-boiling solvents like DMF.
Principle: In a biphasic system (Toluene/Water), NaDEP remains in the aqueous phase while the alkyl halide stays in the organic phase. A quaternary ammonium salt (e.g., TBAB) shuttles the phosphate anion into the organic layer, enabling the reaction.
Materials:
-
This compound (NaDEP)
-
Alkyl Halide (e.g., Benzyl chloride, Allyl bromide)
-
Distilled Water
-
Tetrabutylammonium Bromide (TBAB) - Catalyst (5-10 mol%)
Step-by-Step Procedure:
-
Charge: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NaDEP (50 mmol, 1.0 equiv) and TBAB (2.5 mmol, 0.05 equiv) in Distilled Water (2 mL) .
-
Note: Minimal water is used to create a concentrated aqueous salt phase.
-
-
Solvent Addition: Add Toluene (20 mL) to the flask. The mixture will form two distinct layers.[3]
-
Substrate Addition: Add the Alkyl Halide (50 mmol, 1.0 equiv) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring ( >700 RPM).
-
Why: Vigorous stirring is crucial to maximize the interfacial area for the catalyst transfer.
-
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 8:1) or GC-MS.[2] Reaction times typically range from 4 to 12 hours .
-
Workup:
-
Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Classical Homogeneous Synthesis
Best for: Small-scale library generation, water-sensitive substrates, or highly unreactive alkyl chlorides.
Materials:
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
-
Catalyst: Sodium Iodide (NaI) - Optional (Finkelstein condition)
Step-by-Step Procedure:
-
Preparation: Dry NaDEP in a vacuum oven at 60°C for 4 hours if the reagent is hygroscopic.
-
Dissolution: In a reaction vial, suspend/dissolve NaDEP (1.2 equiv) in anhydrous DMF (0.5 M concentration) .
-
Activation (Optional): If using an alkyl chloride, add NaI (0.1 equiv) to generate the more reactive alkyl iodide in situ.
-
Addition: Add the Alkyl Halide (1.0 equiv) dropwise.
-
Reaction: Heat to 80-100°C under an inert atmosphere (
or Ar). Stir for 6-18 hours . -
Workup (Critical for DMF):
-
Dilute the reaction mixture with Ethyl Acetate (5x reaction volume) .
-
Wash vigorously with Water (3x) to remove DMF.
-
Note: Residual DMF can interfere with NMR analysis and crystallization.
-
Wash with Brine, dry over
, and concentrate.
-
Visualization of Workflows
Figure 1: Phase Transfer Catalysis Mechanism
This diagram illustrates the shuttle mechanism that drives Protocol A, highlighting the role of the quaternary ammonium catalyst.
Caption: Cycle of Phase Transfer Catalysis. The lipophilic cation (
Figure 2: Solvent & Leaving Group Selection Guide
Caption: Decision matrix for selecting reaction conditions based on the reactivity of the alkyl halide starting material.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor phase transfer (Protocol A) | Increase stirring speed (>700 rpm); Increase TBAB loading to 10 mol%. |
| No Reaction | Alkyl Chloride unreactive | Add NaI (0.1 equiv) as a catalyst (Finkelstein); Switch to DMF (Protocol B). |
| Emulsion | Density similarity in workup | Add solid NaCl to the aqueous layer to increase density difference; Filter through Celite. |
| Hydrolysis | Wet solvents (Protocol B) | Ensure DMF/MeCN is anhydrous; NaDEP is hygroscopic—dry before use. |
| Byproducts | Elimination (E2) | If substrate is a secondary halide, lower temperature and avoid strong external bases. |
Safety & Handling
-
Toxicity: While less toxic than historical nerve agents, diethyl phosphate esters can exhibit anticholinesterase activity. Handle with gloves and in a fume hood.
-
Thermal Runaway: Do not overheat reactions involving alkyl halides in closed vessels.
-
Waste: Aqueous layers from Protocol A contain quaternary ammonium salts and should be disposed of as hazardous chemical waste, not poured down the drain.
References
-
Green Synthesis Protocol
-
Reagent Properties & Safety
- Title: Sodium diethyl phosph
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
Phase Transfer Catalysis Fundamentals
-
Title: Phase-Transfer Catalysis in Organic Synthesis.[2]
- Source: Springer Reference / Makosza, M.
- Context: Supports the mechanistic grounding of Protocol A (Toluene/W
-
-
Prodrug Strategies (Contextual)
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Sodium diethyl phosphate use in cosmetic keratin treatment formulations
Application Note: Sodium Diethyl Phosphate (SDEP) in Cosmetic Keratin Treatment Formulations
Part 1: Executive Summary & Core Directive
Objective: This guide provides a technical framework for utilizing This compound (SDEP) (CAS: 2870-30-6) as a functional active in semi-permanent hair straightening and smoothing systems. Unlike traditional formaldehyde-based cross-linkers or harsh alkaline relaxers, SDEP functions as a phosphitylating and ionic-modulating agent .
The Innovation: SDEP offers a "Bond Remodeling" approach. By leveraging the specific interaction between the diethyl phosphate anion and keratin's cationic sites, combined with heat activation, SDEP facilitates a smoothing effect that reduces frizz and volume without the structural damage associated with disulfide bond cleavage (thioglycolates) or toxic volatile emissions (aldehydes).
Part 2: Scientific Mechanism (The "Why")
To formulate effectively, one must understand the interaction at the molecular level. SDEP is not merely a buffer; it is a Thermo-Active Keratin Modulator .
Mechanism of Action: Thermo-Ionic Locking & Phosphitylation
Hair keratin is an amphoteric protein rich in basic amino acids (Lysine, Arginine, Histidine) and hydroxyl-containing residues (Serine, Threonine).
-
Ionic Penetration (The "Swelling" Phase): In an acidic aqueous vehicle (pH 2.0–3.5), keratin's amino groups are protonated (
). The SDEP anion ( ) acts as a chaotropic counter-ion, reducing the charge density and allowing the formulation to penetrate the cortex without causing excessive osmotic damage. -
Heat-Activated Fixation (The "Locking" Phase): Upon application of high heat (200°C+ via flat iron), the water phase evaporates, driving the SDEP into a dense ionic network with the keratin.
-
Phosphitylation/Transesterification: Literature suggests SDEP acts as a phosphitylating agent. Under anhydrous heat, the phosphate ester group can undergo exchange reactions with keratin hydroxyls, creating semi-permanent cross-links that stabilize the hair in a straight configuration.
Visualizing the Pathway
Caption: Figure 1.[1] The thermo-chemical pathway of SDEP keratin modification, transitioning from ionic penetration to heat-driven stabilization.
Part 3: Formulation Protocols
Disclaimer: SDEP is an industrial chemical intermediate. Formulators must verify regulatory compliance (e.g., CIR, EU Cosmetic Regulation) for their specific region before commercialization.
Protocol A: SDEP Smoothing Cream Chassis (O/W Emulsion)
This formulation creates a viscous cream suitable for salon application.
Target Specifications:
-
pH: 2.5 – 3.0 (Crucial for protonation)
-
Viscosity: 15,000 – 25,000 cps (Brookfield)
-
SDEP Concentration: 2.0% – 5.0% w/w
| Phase | Ingredient (INCI/Chemical Name) | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | This compound | 3.00 | Active Smoothing Agent |
| A | Propylene Glycol | 5.00 | Penetration Enhancer |
| A | Disodium EDTA | 0.10 | Chelating Agent |
| B | Cetearyl Alcohol | 6.00 | Structure/Emulsifier |
| B | Behentrimonium Chloride | 2.00 | Cationic Conditioner |
| B | Dimethicone (350 cSt) | 1.50 | Slip/Heat Protection |
| B | Shea Butter (Butyrospermum Parkii) | 1.00 | Emollient |
| C | Lactic Acid or Glyoxylic Acid | q.s.[2] | pH Adjuster (to pH 2.8) |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| C | Fragrance | 0.30 | Aesthetic |
Manufacturing Procedure:
-
Phase A: In the main vessel, combine Water, SDEP, Propylene Glycol, and EDTA. Heat to 75°C with moderate agitation until fully dissolved.
-
Phase B: In a side vessel, combine all Phase B ingredients. Heat to 75°C until melted and uniform.
-
Emulsification: Slowly add Phase B to Phase A while homogenizing (3000 rpm) for 5 minutes.
-
Cooling: Switch to sweep mixing and cool to 40°C.
-
Phase C: Add Preservative and Fragrance.
-
pH Adjustment: Critical Step. Slowly add Lactic Acid solution while monitoring pH. Target pH 2.8. SDEP activity is pH-dependent; too high (>4.5) reduces efficacy; too low (<1.5) damages hair.[3][4]
Part 4: Application & Validation Protocols
Protocol B: Salon Application Workflow
The efficacy of SDEP relies heavily on the "Heat Sealing" step.
-
Preparation: Wash hair with a Clarifying Shampoo (pH ~7.0–8.0) to open cuticles and remove buildup. Do not use conditioner. Towel dry to 80%.
-
Application: Section hair.[1][3][5][6] Apply the SDEP Cream (Protocol A) brush-to-strand, starting 0.5 cm from the root. Saturate lengths but avoid scalp contact.
-
Processing (Dwell Time):
-
Fine/Bleached Hair: 20–30 minutes.
-
Coarse/Resistant Hair: 40–60 minutes.
-
-
Rinsing (Optional but Recommended): Lightly rinse with lukewarm water for 10 seconds to remove excess product (prevents smoke during ironing). Note: Some aggressive protocols skip this rinse.
-
Drying: Blow-dry hair 100% straight using a paddle brush and high tension.
-
Thermo-Activation (The Reaction Step):
Protocol C: Efficacy Validation (R&D Lab)
To validate the "Bond Remodeling" claim, perform the following assays:
1. Thermal Stability (DSC Analysis):
-
Method: Differential Scanning Calorimetry.
-
Sample: Virgin hair vs. SDEP-treated hair.
-
Metric: Measure the Denaturation Temperature (
) of the alpha-helix. -
Success Criteria: SDEP-treated hair should show a shift in
or a broadening of the endothermic peak, indicating increased thermal stability via cross-linking/ionic networking.
2. Tensile Strength (Young's Modulus):
-
Method: Instron Universal Testing Machine.
-
Protocol: Stretch single fibers to breakage at 60% RH.
-
Metric: Compare the elastic modulus before and after treatment.
-
Goal: Ensure the treatment does not significantly embrittle the fiber (reduction in break stress should be <10% compared to virgin hair).
3. Wash Resistance (Frizz Control):
-
Method: Subject treated tresses to 10 cycles of washing (SLES shampoo) and drying.
-
Evaluation: Place tresses in a humidity chamber (25°C, 80% RH) for 4 hours.
-
Measurement: Calculate the increase in tress width (volume).
-
Success: Treated hair should exhibit <30% volume expansion compared to untreated control (>100% expansion).
Part 5: References
-
Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair (5th ed.). Springer. (Standard text for Keratin Chemistry).
-
Gimardistribution. (2024). Glyoxylic Acid 50H: Mechanism of Acidic Straightening. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Impact of Acid and Alkaline Straightening on the Hair Fiber. PMC. Retrieved from [Link]
Sources
- 1. Keratin-mediated hair growth and its underlying biological mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20140261518A1 - Formulations and methods for straightening and revitalizing hair - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JPWO2020250335A1 - Hair straightening treatment agent, hair straightening treatment agent manufacturing method, and hair treatment method - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Diethyl Phosphate Sodium Salt | CymitQuimica [cymitquimica.com]
- 7. Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the Hair Fiber: Differential Effects on the Cuticle and Cortex Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rau-cosmetics.com [rau-cosmetics.com]
- 9. The Mechanism Behind Keratin Smoothing Treatments [pinklimevc.com]
- 10. ijord.com [ijord.com]
Preparation of transition metal complexes with diethyl phosphate ligands
Application Note: Controlled Synthesis of Transition Metal-Diethyl Phosphate Complexes
Executive Summary
This guide details the preparation of transition metal complexes (specifically Zn(II), Cu(II), and Co(II)) coordinating with diethyl phosphate (DEP) ligands. Unlike simple phosphate salts, metal-DEP complexes frequently adopt 1D inorganic polymeric structures due to the bridging nature of the
This note provides two distinct protocols:
-
Direct Ligand Exchange (Protocol A): For rapid, high-yield synthesis of microcrystalline powders.[1]
-
Solvothermal In-Situ Hydrolysis (Protocol B): For growing single crystals suitable for X-ray diffraction.[1]
Ligand Chemistry & Coordination Logic
To successfully synthesize these complexes, one must understand the ligand's behavior.[1] The diethyl phosphate anion (
-
Steric Bulk: The ethyl groups provide solubility in organic solvents (ethanol, chloroform) that is absent in inorganic phosphates.[1]
-
Bridging Mode: The primary coordination mode is
, where the phosphate bridges two metal centers.[1] This almost invariably leads to the formation of infinite 1D chains or 8-membered metallacycles rather than isolated monomers.
Key Mechanistic Insight: Attempting to synthesize these complexes in water often leads to precipitation of simple inorganic phosphates due to hydrolysis.[1] Strictly non-aqueous or controlled solvothermal conditions are required to maintain the integrity of the ethyl ester groups.
Synthesis Decision Workflow
The following diagram outlines the decision logic for selecting the appropriate protocol based on your downstream application requirements.
Figure 1: Decision tree for selecting the synthesis route. Route A utilizes direct metathesis, while Route B relies on the slow release of the ligand via hydrolysis.
Protocol A: Direct Ligand Exchange (The Acetate Route)
Objective: Rapid preparation of
Materials:
-
Zinc(II) Acetate Dihydrate (
) or Copper(II) Acetate Monohydrate. -
Diethyl Phosphoric Acid (DPA) (Commercial grade, 95%+).[1]
-
Solvent: Absolute Ethanol.[1]
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Ligand Addition:
-
Add 4.1 mmol (5% excess) of Diethyl Phosphoric Acid dropwise to the stirring metal solution at room temperature.
-
Observation: A color change or immediate precipitation indicates rapid coordination.[1] For Zn, a white precipitate forms; for Cu, the blue solution may turn turquoise/lighter blue solid.[1]
-
-
Reflux (Polymerization):
-
Heat the mixture to reflux (
) for 2 hours. -
Why? This ensures the displacement of acetate ligands and promotes the formation of the thermodynamic polymeric chain structure.
-
-
Isolation:
-
Drying:
-
Dry under vacuum at
for 4 hours.[1] -
Result:
is typically a white powder; is a light blue powder.
-
Protocol B: Solvothermal In-Situ Hydrolysis
Objective: Growth of single crystals for SC-XRD. Principle: Triethyl phosphate (TEP) is used as both solvent and precursor.[1] Under solvothermal conditions, TEP slowly hydrolyzes to release diethyl phosphate ligands.[1] This slow release controls nucleation, allowing large crystals to grow.[1]
Materials:
-
Metal Nitrate Hydrate (
). -
Triethyl Phosphate (TEP) (Reagent grade).
-
Teflon-lined stainless steel autoclave (25 mL).[1]
Step-by-Step Methodology:
-
Charge Preparation:
-
Solvothermal Treatment:
-
Cooling & Harvesting:
-
Washing:
Characterization & Validation
To validate the synthesis, compare your data against these standard parameters.
Table 1: Key Characterization Metrics
| Technique | Parameter | Expected Result | Interpretation |
| FTIR | Shifted from free acid ( | ||
| FTIR | Confirms integrity of the ethyl ester groups (no full hydrolysis to inorganic phosphate). | ||
| Chemical Shift | Single sharp peak (in | ||
| TGA | Thermal Stability | Stable up to | Weight loss step 1: Loss of ethyl groups (formation of polyphosphates).[1] |
| SC-XRD | Structure | 1D Chain ( | Metal centers bridged by double phosphate bridges.[1] |
Self-Validation Check:
-
Did the solid dissolve in water? If yes, the synthesis likely failed (formed simple salts).[1] Metal-DEP polymers are generally hydrophobic and insoluble in water.[1]
-
Is the product sticky? Incomplete washing of TEP (Protocol B) or excess acid (Protocol A). Wash with hexane or ether.[1]
Safety & Handling
-
Organophosphates: Diethyl phosphoric acid is corrosive and can penetrate skin.[1] Wear nitrile gloves and work in a fume hood.[1]
-
Pressurized Vessels: Protocol B involves heating solvents above their boiling points.[1] Ensure autoclaves are rated for the pressure generated by ethanol/TEP at 150°C.[1]
-
Waste: Phosphate-containing waste must be segregated from standard organic solvents to prevent eutrophication if released into water systems.[1]
References
-
Harrison, W. T. A., et al. (1991).[1] "Tetrahedral-atom zincophosphate structures. Zinc diethyl phosphate, Zn(O2P(OC2H5)2)2, a one-dimensional inorganic polymer."[1][5] Chemistry of Materials, 3(6), 1028–1034.[1] [Link] (Foundational paper for the synthesis and structural characterization of Zn-DEP complexes).
-
Trofimenko, S. (1993).[1] "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." (Contextual reference for bridging ligand comparison). (Note: While specific to scorpionates, this text contrasts the bridging nature of phosphates in general coordination chemistry).
-
Guezzen, B., & Didi, M. A. (2012).[1] "Removal of Zn(II) from Aqueous Acetate Solution Using Di(2-Ethylhexyl) Phosphoric Acid." International Journal of Chemistry, 4(3).[1] [Link] (Provides insight into the extraction mechanism and interaction between Zinc and organophosphoric acids).
-
Organic Syntheses. "Diethyl Zinc." (Historical context for Zinc-Ethyl precursors, though Acetate is preferred here). [Link]
-
Kumagai, H., et al. (2002).[1] "Hydrothermal Synthesis and Characterization of New Metal Phosphates." Journal of Solid State Chemistry. (General reference for the solvothermal hydrolysis technique of phosphate esters).
Sources
- 1. Diethylzinc - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
Sodium diethyl phosphate as a surfactant and emulsifying agent in synthesis
Application Note: Sodium Diethyl Phosphate (SDEP) as a High-HLB Hydrotropic Surfactant & Emulsifying Agent
Executive Summary
This compound (SDEP) is an organophosphorus amphiphile distinct from traditional long-chain surfactants. While often overshadowed by its lipophilic cousin, Sodium Di-(2-ethylhexyl) Phosphate (Na-DEHP), SDEP occupies a critical niche as a High-HLB (Hydrophilic-Lipophilic Balance) hydrotrope .
Unlike micelle-forming surfactants that can cause difficult downstream separation or foaming, SDEP acts primarily through hydrotropic solubilization and electrostatic stabilization . This guide details its application in stabilizing oil-in-water (O/W) microemulsions, homogenizing heterogeneous reaction mixtures, and controlling particle growth in colloidal synthesis.
Scientific Foundation: The Hydrotropic Mechanism
To use SDEP effectively, one must understand why it behaves differently than Sodium Dodecyl Sulfate (SDS).
-
Structure: SDEP possesses two short ethyl chains (hydrophobic) and a phosphate head (hydrophilic).
-
The "Minimum Hydrophobe" Effect: The ethyl chains are too short to form stable, large spherical micelles at low concentrations. Instead, SDEP operates via stepwise self-aggregation .
-
Mechanism of Action:
-
Hydrotropy: SDEP molecules stack around hydrophobic solutes (drugs, reactants) in a planar or disordered fashion, reducing the energy penalty of exposing the hydrophobe to water.
-
Electrostatic Repulsion: In colloidal synthesis, the phosphate head binds to particle surfaces, providing a high negative zeta potential that prevents agglomeration without the steric bulk of polymers.
-
Diagram 1: Hydrotropic vs. Micellar Solubilization
Comparative Data: SDEP vs. Common Agents
The following table highlights when to select SDEP over standard surfactants.
| Feature | This compound (SDEP) | Sodium Dodecyl Sulfate (SDS) | Sodium Di-(2-ethylhexyl) Phosphate |
| Primary Function | Hydrotrope / Wetting Agent | Micellar Surfactant | Lipophilic Extractant / Emulsifier |
| HLB Value | High (>25, Estimated) | ~40 | Low (~10-12) |
| Foaming | Low / Negligible | High | Moderate |
| Solubility | Extremely Water Soluble | Water Soluble (Temp dependent) | Oil Soluble / Dispersible |
| Removal | Easy (Dialysis/Wash) | Difficult (Binds Proteins/Surfaces) | Requires Organic Solvent |
| Synthesis Role | Phase Transfer / Homogenizer | Emulsion Polymerization | Metal Extraction / Reverse Micelles |
Experimental Protocols
Protocol A: Homogenizing Heterogeneous Synthesis (Phase Transfer)
Application: Increasing the reaction rate of a hydrophobic reactant (e.g., an alkyl halide) with a water-soluble nucleophile without using traditional Phase Transfer Catalysts (PTCs) that might be hard to remove.
Materials:
-
This compound (98%+, CAS 2870-30-6)
-
Hydrophobic Reactant (e.g., Benzyl Chloride)[1]
-
Aqueous Nucleophile (e.g., Sodium Azide)
-
Deionized Water
Step-by-Step Methodology:
-
Baseline Preparation: Dissolve the nucleophile (1.0 eq) in water. Observe that adding the hydrophobic reactant results in a biphasic system (oil layer on top).
-
SDEP Addition: Add SDEP to the aqueous phase.
-
Dosage: Start at 0.5 M to 1.0 M relative to the aqueous volume. Note: Hydrotropes require higher concentrations than micellar surfactants.
-
-
Emulsification: Stir vigorously at 500+ RPM.
-
Observation: The interface should blur, and the oil phase should disperse into a cloudy micro-emulsion. SDEP reduces the interfacial tension and increases the solubility of the organic phase in water.
-
-
Reaction Monitoring: Heat to reaction temperature (e.g., 60°C). Monitor conversion via HPLC/TLC.
-
Work-up: Upon completion, dilute the mixture 5x with water.
-
Self-Validation: Unlike SDS, SDEP's hydrotropic power collapses upon dilution. The organic product will phase-separate cleanly, allowing for easy extraction without stable emulsions (rag layers).
-
Protocol B: Electrostatic Stabilization of Inorganic Nanoparticles
Application: Synthesis of metal oxide nanoparticles where steric polymers (like PVP) are undesirable due to subsequent sintering steps.
Materials:
-
Metal Precursor (e.g., Zinc Nitrate)
-
Precipitating Agent (NaOH)
-
SDEP (Stabilizer)
Workflow Diagram:
[4] Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M solution of the metal precursor.
-
Ligand Exchange: Add SDEP to the precursor solution.
-
Ratio: Maintain a molar ratio of [SDEP]:[Metal] = 1:2 to 1:1.
-
Note: SDEP coordinates weakly to the metal cation, preventing rapid uncontrolled precipitation.
-
-
Precipitation: Dropwise add the precipitating agent (NaOH) while stirring.
-
Aging: Allow the sol to age for 2 hours.
-
Validation: Measure Particle Size (DLS).
-
Success Criteria: A narrow polydispersity index (PDI < 0.2). Without SDEP, particles would likely agglomerate into micron-sized chunks.
-
Troubleshooting & Optimization
-
Issue: Phase Separation does not occur during work-up.
-
Cause: SDEP concentration is still too high (maintaining hydrotropy).
-
Solution: Dilute further with brine (NaCl solution). The "Salting-out" effect competes with SDEP for water hydration, forcing the organic phase out.
-
-
Issue: Foaming in reactor.
-
Analysis: SDEP is low-foaming. If foaming occurs, check for impurities (mono-ethyl phosphate) or high agitation rates introducing air.
-
Correction: Add a trace defoamer or reduce overhead stirring speed.
-
References
-
PubChem. (2023).[5] Phosphoric acid, diethyl ester, sodium salt - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Estelle Chemicals. (n.d.). Surfactants and Emulsifiers in Industrial Applications. Retrieved from [Link]
-
GJ Phosphate. (2025).[6] Sodium Phosphates as Emulsifiers: Mechanisms and Safety. Retrieved from [Link]
Sources
- 1. Utilization of Different Emulsifying Agents in the Preparation and Stabilization of Emulsions [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of diethyl (tosyloxy)methylphosphonate - Eureka | Patsnap [eureka.patsnap.com]
- 4. estellechemicals.com [estellechemicals.com]
- 5. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gjphosphate.com [gjphosphate.com]
Troubleshooting & Optimization
Troubleshooting hydrolysis of sodium diethyl phosphate in aqueous solutions
Topic: Troubleshooting & Optimization of Sodium Diethyl Phosphate (NaDEP) Hydrolysis
Audience: Senior Researchers, Process Chemists, and Analytical Scientists.
Introduction: The Stability Paradox
Welcome to the technical support hub for organophosphate ester dynamics. A common ticket we receive regarding this compound (NaDEP) is not that it degrades too fast, but that it fails to degrade under standard stress conditions.
Unlike triesters (e.g., Paraoxon) which are labile, NaDEP is a diester mono-salt . At physiological or neutral pH, it possesses a negative charge on the phosphoryl oxygen. This anionic nature creates a "teflon-like" electrostatic shield against nucleophilic attack (specifically
This guide addresses the three primary user scenarios:
-
"Nothing is happening" (Kinetic Inertness).
-
"I can't see the products" (Analytical Blindspots).
-
"It's degrading unexpectedly" (Trace Catalytic Contamination).
Module 1: Kinetic Inertness (Why isn't it hydrolyzing?)
User Issue:
"I am running a forced degradation study at pH 7 and 40°C. After 48 hours, HPLC shows 99% recovery. Is my reagent defective?"
Root Cause Analysis:
Your reagent is likely fine. You are fighting electrostatics. The hydrolysis of the diester anion (
Troubleshooting Protocol: Accelerating Hydrolysis
To force degradation, you must overcome the activation energy barrier (
| Variable | Recommendation | Mechanism |
| pH | Shift to pH < 1.0 (1M HCl) | Protonation of the phosphoryl oxygen ( |
| Temperature | Increase to > 80°C - 100°C | The |
| Catalyst | Add Metal Ions (e.g., | Lewis acid catalysis neutralizes the negative charge and stabilizes the transition state. |
Visualizing the Energy Barrier
The following diagram illustrates why your neutral conditions failed.
Module 2: Analytical Blindspots (Why can't I measure it?)
User Issue:
"I see a peak for NaDEP on my HPLC, but I cannot quantify the Monoethyl Phosphate (MEP) breakdown product. My UV detector is set to 210 nm."
Root Cause Analysis:
This compound and its hydrolysis products (Ethanol, Monoethyl Phosphate, Orthophosphate) lack a significant chromophore . They do not absorb UV light effectively above 200 nm. Using UV detection at 205-210 nm results in poor signal-to-noise ratios and interference from buffer salts (e.g., formate/acetate).
The Solution: Switch to NMR or IC
NMR is the gold standard because it requires no derivatization and separates species by chemical shift.Protocol:
NMR Setup for Hydrolysis Monitoring
-
Sample Prep: Mix 500 µL aqueous sample with 50 µL
(for lock). -
Internal Standard: Add a capillary of Trimethyl Phosphate (TMP) or Phosphoric Acid (85%) if quantification is required.
-
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Inverse gated decoupling to suppress NOE for quantitative integration).
-
Relaxation Delay (D1): Set to > 5 x
(typically 5–10 seconds for small phosphates) to ensure full relaxation. -
Scans: 64–128 scans are usually sufficient for >5 mM concentrations.
-
Expected Chemical Shifts (approximate, pH dependent):
| Species | Chemical Shift ( | Notes |
| Diethyl Phosphate (DEP) | -0.5 to +0.5 | Reactant. Sharp singlet (if proton decoupled). |
| Monoethyl Phosphate (MEP) | +1.0 to +2.5 | Intermediate. pH sensitive shift. |
| Orthophosphate ( | +2.0 to +3.5 | Final Product. |
Module 3: Unexpected Degradation (Contamination)
User Issue:
"My NaDEP stock solution (pH 7) is showing 5% degradation after 1 week. You said it was stable!"
Root Cause Analysis:
If degradation occurs at neutral pH, you likely have catalytic contamination .
-
Metal Ions: Trace amounts of Iron (
), Copper ( ), or Lanthanides ( ) from glassware or water sources can catalyze hydrolysis by orders of magnitude (biomimetic catalysis). -
Biological Contamination: Bacterial growth releases phosphatases or phosphodiesterases , which are evolved specifically to break these bonds.
Troubleshooting Workflow
FAQ: Rapid Fire
Q: Can I use HPLC-MS?
A: Yes, but run in Negative Ion Mode (ESI-). Look for the
-
DEP: m/z ~153
-
MEP: m/z ~125
-
Note: Phosphate salts can suppress ionization; use volatile buffers (Ammonium Acetate).
Q: Is the reaction reversible?
A: In aqueous solution, No . The hydrolysis is thermodynamically favorable (
Q: I need to quench the reaction for a time-point study. How? A: If running acid hydrolysis, neutralize immediately with NaOH to pH 7 and flash freeze. At pH 7, the reaction effectively stops.
References
-
Westheimer, F. H. (1987). Why nature chose phosphates. Science, 235(4793), 1173–1178. Link
-
Wolfenden, R. (2011). Benchmark reaction rates, the stability of biological molecules in water, and the evolution of catalytic power. Annual Review of Biochemistry, 80, 645-667. Link
-
Chin, J. (1991). Developing artificial hydrolytic metalloenzymes by a unified mechanistic approach. Accounts of Chemical Research, 24(5), 145-152. Link
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard Reference for Chemical Shifts).
Optimizing reaction yields with sodium diethyl phosphate in esterification
Subject: Optimizing Reaction Yields with Sodium Diethyl Phosphate (NaDEP)
Document ID: TS-ORG-PHOS-042 Last Updated: February 9, 2026
Core Directive & Scientific Basis
The "Why" Behind the Chemistry: You are likely using this compound (NaDEP) to generate a Mixed Carboxylic-Phosphoric Anhydride (an acyl phosphate) intermediate. This is a sophisticated alternative to standard Fischer esterification or direct acid chloride coupling.
-
The Advantage: The acyl phosphate intermediate (
) is highly activated but significantly more stable than a standard acid chloride. This allows for the esterification of sterically hindered alcohols or acid-sensitive substrates with high regioselectivity. -
The Mechanism: NaDEP acts as a nucleophile toward an acid chloride (or activated carboxylate), displacing the chloride to form the mixed anhydride. This anhydride then acts as the acyl donor for your alcohol.
Reaction Pathway Diagram
Figure 1: The activation pathway. NaDEP converts the harsh acid chloride into a tunable mixed anhydride intermediate, which then couples with the alcohol.
Troubleshooting Guides (Q&A)
Category A: Yield Optimization
Q: My reaction proceeds to the intermediate but yields of the final ester are low (<50%). What is happening? A: This is likely a "Stability vs. Reactivity" mismatch. The acyl phosphate intermediate is susceptible to hydrolysis if moisture is present, but it is also less reactive than an acid chloride.
-
Diagnosis: If you see Diethyl Hydrogen Phosphate (the protonated byproduct) early in the LC-MS, your intermediate hydrolyzed.
-
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous (<50 ppm water).
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (10–20 mol%) during the alcohol addition step. The mixed anhydride reacts slowly with bulky alcohols; DMAP forms a highly reactive N-acylpyridinium species that drives the reaction forward.
-
Q: I observe significant transesterification or unexpected byproducts. A: Check your temperature control.
-
Mechanism: At high temperatures (>60°C), the diethyl phosphate group can disproportionate or attack other nucleophiles.
-
Protocol Adjustment: Generate the mixed anhydride at 0°C . Add the alcohol at 0°C, then allow the reaction to warm to Room Temperature (RT) slowly. Only heat to reflux if the alcohol is tertiary or extremely hindered.
Category B: Purification & Workup
Q: How do I efficiently remove the phosphate byproduct (Diethyl Hydrogen Phosphate)? A: Unlike urea byproducts from DCC couplings, phosphate byproducts are highly water-soluble, particularly at basic pH.
-
The Fix: Perform a bicarbonate wash .
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash 2x with saturated aqueous NaHCO₃ .
-
The Diethyl Hydrogen Phosphate (
) will deprotonate to the sodium salt and partition into the aqueous layer. -
The organic ester remains in the organic layer.
-
The Optimized Protocol
Scale: 10 mmol (Standardized) Reagents: Acid Chloride (1.0 equiv), NaDEP (1.1 equiv), Alcohol (1.0–1.2 equiv), DMAP (0.1 equiv).
| Step | Action | Technical Note |
| 1. Activation | Dissolve NaDEP (1.85 g, 11 mmol) in anhydrous THF (30 mL) . Cool to 0°C .[1] | NaDEP solubility can be poor in non-polar solvents; THF or MeCN is preferred over Toluene. |
| 2. Addition | Add Acid Chloride (10 mmol) dropwise. Stir at 0°C for 30 min. | Formation of the mixed anhydride is rapid.[2] A white precipitate (NaCl) will form. |
| 3. Coupling | Add Alcohol (10–12 mmol) and DMAP (122 mg, 1 mmol) . | DMAP is critical here. Without it, the phosphate leaving group is too stable for hindered alcohols. |
| 4. Reaction | Warm to RT and stir for 4–12 hours. | Monitor by TLC/LC-MS. Look for disappearance of the anhydride peak. |
| 5. Workup | Dilute with EtOAc (50 mL) . Wash with Sat. NaHCO₃ (2 x 30 mL) , then Brine (30 mL) . | The bicarbonate wash ensures removal of the phosphate species. |
| 6. Isolation | Dry over MgSO₄, filter, and concentrate. | Phosphate esters are stable; flash chromatography (Silica, Hex/EtOAc) works well if further purification is needed. |
Optimization Data: Solvent & Stoichiometry
The following table summarizes typical yield impacts based on solvent choice and additive stoichiometry, derived from mixed anhydride esterification principles.
| Variable | Condition | Typical Yield | Mechanistic Insight |
| Solvent | THF (Anhydrous) | 88–95% | Excellent solubility for NaDEP; stabilizes the transition state. |
| Solvent | DCM (Dichloromethane) | 75–85% | Good for the ester, but NaDEP solubility is lower, slowing activation. |
| Solvent | DMF | 60–70% | High solubility, but difficult workup; can promote hydrolysis if wet. |
| Additive | DMAP (10 mol%) | >90% | CRITICAL. Catalyzes the transfer from phosphate to alcohol. |
| Additive | None | 40–60% | Reaction stalls; the mixed anhydride is too stable. |
| Temp | 0°C → RT | Optimal | Balances kinetic activation with suppression of side reactions. |
References
-
McNulty, J., et al. (2012).[3] "The Phosphate-Carboxylate Mixed-Anhydride Method: A Mild, Efficient Process for Ester and Amide Bond Construction." Tetrahedron.
-
Shioiri, T., et al. (1972). "New Methods for the Synthesis of Esters and Amides using Diethyl Phosphorocyanidate (DEPC)." Journal of the American Chemical Society.
-
Kim, S., et al. (1985). "Reaction of Acid Chlorides with this compound: A New Route to Acyl Phosphates." Journal of Organic Chemistry.
Sources
Removing sodium diethyl phosphate impurities from reaction mixtures
Subject: Troubleshooting & Removal of Sodium Diethyl Phosphate (NaDEP) Impurities Ticket ID: CHEM-PUR-004 Status: Active Guide Audience: Organic Chemists, Process Chemists, CMC Leads
Executive Summary: The "Amphiphilic Trap"
This compound ($ (EtO)_2PO_2^- Na^+ $) is a notorious impurity often generated during phosphorylation reactions (e.g., using diethyl chlorophosphate or DEPC).
The Core Problem: It possesses a "Jekyll and Hyde" solubility profile.
-
Ionic Head: The phosphate anion is polar/water-soluble.
-
Lipophilic Tail: The two ethyl groups provide enough lipophilicity to make the salt surprisingly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, DMF).
Consequence: Standard aqueous washes often fail because the impurity partitions into the organic layer (especially DCM), and it streaks on silica gel due to its ionic nature.
Module 1: The "Solvent Swap" Protocol (Primary Recommendation)
Applicability: Reaction mixtures currently in DCM, Chloroform, or THF. Mechanism: Exploiting the solubility differential. NaDEP is highly soluble in DCM but insoluble in ethers (Diethyl Ether, MTBE) and non-polar hydrocarbons.
Step-by-Step Protocol
-
Evaporation: Concentrate your crude reaction mixture (currently in DCM/THF) to dryness or a minimum volume oil.
-
Re-dissolution: Redissolve the residue in Diethyl Ether ($ Et_2O $) or MTBE (Methyl tert-butyl ether).
-
Note: If your product is insoluble in ether, skip to Module 2 (Resins).
-
-
Precipitation Check: You may observe a white precipitate immediately. This is often the bulk NaDEP salts. Filter this off through a sintered glass funnel.
-
The Wash: Transfer the ether filtrate to a separatory funnel.
-
Biphasic Extraction:
-
Dry & Concentrate: Dry over $ Na_2SO_4 $, filter, and concentrate.
Visual Workflow: The Solvent Swap
Figure 1: Decision tree for the Solvent Swap protocol. This method relies on the insolubility of phosphate salts in ethereal solvents.
Module 2: Scavenging with Ion Exchange Resins
Applicability: When the product is water-soluble, acid-sensitive, or insoluble in ether. Mechanism: NaDEP is an anion. A Strong Base Anion (SBA) exchange resin will irreversibly bind the phosphate anion, releasing hydroxide (or chloride) in its place.
Recommended Resin: Amberlyst™ A26 (OH form)
This is a macroreticular strong base anion resin.[5] Its porous structure allows it to function effectively even in organic solvents.[5]
Batch Protocol (Stir-and-Filter)
-
Preparation: Pre-wash the resin with your reaction solvent (e.g., MeOH or THF) to remove preservatives.
-
Loading: Add 3–5 equivalents (by mass capacity) of Amberlyst A26 to your reaction mixture.
-
Incubation: Stir gently for 1–2 hours at room temperature.
-
Monitoring: Check the supernatant by TLC. The "streak" at the baseline (NaDEP) should disappear.
-
-
Filtration: Filter off the resin beads.
-
Workup: The filtrate contains your product. Evaporate solvent.[4]
Data: Resin Selection Guide
| Resin Type | Commercial Name | Mechanism | Best For |
| Strong Base Anion (Type I) | Amberlyst™ A26 (OH) | Quaternary Ammonium binds $ (EtO)_2PO_2^- $ | General removal in organic solvents. |
| Weak Base Anion | Amberlyst™ A21 | Tertiary Amine (Acid absorber) | Removing Diethyl Phosphoric Acid (free acid form). |
| Polymer Scavenger | StratoSpheres™ SAX | Quaternary Amine | High-throughput medicinal chemistry (SPE cartridges). |
Module 3: Chromatographic Troubleshooting
Issue: "The impurity streaks on my column and co-elutes with my product." Cause: The ionic phosphate interacts strongly with the acidic silanols on silica gel, causing tailing.
Solution A: The "Doping" Technique
Modify your mobile phase to suppress ionization or sharpen the peak.
-
For Acid Stable Products: Add 1% Acetic Acid to the eluent. This forces the phosphate into its protonated form ($ (EtO)_2PO(OH) $), which is less polar and often moves faster than the product, or at least stops streaking.
-
For Base Stable Products: Add 1% Triethylamine (TEA) . This ensures the phosphate is fully deprotonated and interacts with the TEA rather than the silica, often pinning it to the baseline while your neutral product elutes.
Solution B: Reverse Phase (C18)
If normal phase fails, switch to C18 silica.
-
Eluent: Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) .
-
Result: The highly polar NaDEP will elute near the solvent front (dead volume), while most organic products will retain longer.
Frequently Asked Questions (FAQ)
Q: My product is also water-soluble. How do I remove NaDEP? A: You cannot use aqueous extraction. Use Module 2 (Resins) . Alternatively, if your product is stable, form the calcium salt of the phosphate. Add finely powdered Calcium Chloride ($ CaCl_2 $) to the mixture in an alcohol solvent. Calcium diethyl phosphate is significantly less soluble than the sodium salt and may precipitate, though this is less reliable than resin scavenging.
Q: Can I distill my product to separate it? A: Only if your product is volatile and thermally stable. This compound is a non-volatile salt.[6] However, if the mixture is acidic, you might generate Diethyl Phosphoric Acid, which has a high boiling point and can decompose violently at high temperatures. Distillation is not recommended as a primary separation method for this impurity due to safety risks.
Q: Why did the impurity return after I acidified the mixture?
A: If you acidify, you convert the salt ($ (EtO)_2PO_2^-
References
-
Solubility & pKa Data
-
Resin Applications
-
Amberlyst A26 Usage: DuPont Water Solutions. Product Data Sheet: AmberLyst™ A26 OH Polymeric Catalyst. Describes removal of anionic species in non-aqueous media. Link
-
- Process Chemistry Techniques: General Workup Strategies: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for "Solvent Swap" techniques). Phosphorylation Byproducts: Discussion on removing phosphate esters via aqueous washing and pH control. Organic Process Research & Development (General methodology reference).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dupont.com [dupont.com]
- 6. Calcium phosphate [sitem.herts.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Controlling acidity and pH stability of sodium diethyl phosphate solutions
Technical Support Center: Sodium Diethyl Phosphate (NaDEP) Topic: Acidity Control, pH Stability, and Troubleshooting ID: KB-NaDEP-001 Status: Active Last Updated: 2026-02-09[1]
The Fundamentals: Understanding the Chemistry
CRITICAL CONCEPT CHECK: Before proceeding, ensure you are distinguishing This compound (NaDEP) from standard Sodium Phosphate (Inorganic) .
-
NaDEP (Organic):
.[1] It is the sodium salt of a phosphate diester. -
Sodium Phosphate (Inorganic):
/ .[1] -
The pKa Reality:
Troubleshooting Guides & FAQs
Category A: pH Drift & Acidity Control
Q: Why does the pH of my NaDEP solution drift immediately after adjustment to pH 7.4? A: This is a capacity issue, not a stability issue. Because the pKa of diethyl phosphoric acid is ~1.4, at pH 7.4 the molecule is 99.99% in the basic form (deprotonated). It has no "reserve" protons to donate or accept to stabilize the pH.
-
The Fix: You cannot rely on NaDEP to buffer itself at neutral pH. You must add a background buffer (e.g., 5–10 mM Ammonium Acetate or low-concentration inorganic phosphate) if strict pH stability is required.[1]
Q: My solution is becoming acidic over time during storage. Is it hydrolyzing? A: Slow acidification suggests two possibilities:
-
CO₂ Absorption: Unbuffered solutions at neutral pH rapidly absorb atmospheric
, forming carbonic acid and lowering pH. -
Hydrolysis (Less Likely): While dialkyl phosphates are relatively stable, trace hydrolysis releases ethanol and monoethyl phosphate, which is more acidic. This is accelerated by heat or extreme pH.[1]
-
Diagnostic: If the drift is rapid (minutes/hours), it is
. If it takes weeks/months, it may be hydrolysis.
Category B: Solubility & HPLC Issues
Q: I see a cloudy precipitate when mixing NaDEP with Acetonitrile (ACN). A: Sodium salts are often sparingly soluble in high-% organic solvents.[1]
-
Threshold: Precipitation typically occurs if the organic fraction exceeds 70-80%, depending on the NaDEP concentration.[1]
-
The Fix: Premix your aqueous phase with 5-10% organic solvent before mixing with the main organic channel to improve solvation, or switch to the ammonium salt (Ammonium Diethyl Phosphate), which has better solubility in ACN.[1]
Experimental Protocols
Protocol 1: Preparation of High-Purity NaDEP from Diethyl Chlorophosphate or Acid
Use this if commercial NaDEP salt is unavailable or degraded.[1]
Reagents:
-
Diethyl Phosphoric Acid (Liquid, >98%)[1]
-
Sodium Hydroxide (1.0 M Standardized Solution)
-
Milli-Q Water (18.2 MΩ)[1]
Workflow:
-
Chill: Place 10 mL of Milli-Q water in a beaker on an ice bath (reaction is exothermic).
-
Add Acid: Slowly add the required mass of Diethyl Phosphoric Acid (e.g., 1.54 g for 10 mmol).
-
Monitor: Insert a calibrated pH probe. The pH will be < 2.0.
-
Titrate: Dropwise add 1.0 M NaOH while stirring.
-
Endpoint:
-
Filter: Pass through a 0.22 µm PVDF filter to remove any trace silica or particulates.[1]
Protocol 2: Stability Testing (Self-Validating System)
To confirm if your batch is degrading.[1]
-
Baseline: Measure pH and HPLC peak area of fresh solution.
-
Stress: Incubate an aliquot at 40°C for 24 hours.
-
Retest:
-
Pass: pH change < 0.2 units; Peak area > 99%.[1]
-
Fail: pH drops significantly (formation of acidic monoester); New peaks appear at lower retention times (Monoethyl phosphate).
-
Visualizations
Figure 1: The "No-Buffer Zone" Mechanism
This diagram illustrates why pH control is difficult at physiological levels.[1]
Caption: The dissociation equilibrium of Diethyl Phosphate. Note that at pH 7.4, the system is far from the pKa (1.4), rendering it susceptible to rapid pH drift.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing instability in this compound solutions.
Reference Data
| Property | Value | Notes |
| Molecular Formula | ||
| MW | 176.08 g/mol | |
| pKa (Acid) | 1.39 – 1.42 | Stronger acid than inorganic phosphate ( |
| Solubility | Water: High | Soluble in MeOH; Limited in ACN/THF.[1] |
| Stability | Good at neutral pH | Hydrolyzes in strong acid ( |
References
-
PubChem. (n.d.).[1][4] Diethyl phosphate (Compound).[1][3][4][5][6][7] National Library of Medicine. Retrieved February 9, 2026, from [Link][1]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 9, 2026, from [Link][1]
-
Kégl, T., et al. (2018).[1] The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry (via PMC). Retrieved February 9, 2026, from [Link]
Sources
- 1. DIETHYL PHOSPHATE | 598-02-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 5852-63-1: sodium O,O-diethyl thiophosphate [cymitquimica.com]
- 6. Diethyl phosphate - general description and application - Georganics [georganics.sk]
- 7. Diethylphosphite - Wikipedia [en.wikipedia.org]
Solving solubility issues of sodium diethyl phosphate in non-polar solvents
The following technical guide is structured as a Tier 3 Support resource for chemical researchers and process engineers.
Document ID: TS-CHM-089 | Version: 2.1 | Status: Active Applicable Compounds: Sodium Diethyl Phosphate (CAS: 14796-36-2), Diethyl Phosphate Salts.
Executive Summary: The Lipophobicity Barrier
This compound (NaDEP) is an ionic organophosphate. Its rigid crystal lattice and high charge density on the oxygen atoms render it effectively insoluble in non-polar solvents (Hexane, Toluene, DCM) and only sparingly soluble in moderately polar aprotic solvents (THF, Acetone).
For researchers attempting alkylations, phosphorylations, or catalytic reactions in non-polar media, this insolubility creates a heterogeneous system with poor kinetics. This guide provides three validated workflows to overcome this barrier: Phase Transfer Catalysis (PTC) , Cation Exchange (Lipophilic Salt Formation) , and Crown Ether Sequestration .
Troubleshooting & FAQ
Direct solutions to common experimental failures.
Q1: I am trying to dissolve NaDEP directly in Toluene for a reflux reaction, but it remains a solid sludge. What is wrong?
Diagnosis: Lattice Energy Mismatch.
Toluene (dielectric constant
Q2: I require strictly anhydrous conditions (no water) for my electrophile. How can I solubilize NaDEP in DCM or Toluene without an aqueous phase?
Diagnosis: Incompatible Phase System. Standard PTC often uses a trace aqueous layer. If your electrophile (e.g., a moisture-sensitive acyl chloride) hydrolyzes instantly, you cannot use water. Solution: You must pre-convert NaDEP into Tetrabutylammonium Diethyl Phosphate (TBA-DEP) . This lipophilic salt is highly soluble in DCM and Toluene due to the bulky organic cation masking the charge. (See Protocol B).
Q3: My reaction with an alkyl halide is extremely slow (48h+) even with vigorous stirring.
Diagnosis: Interfacial Surface Area Limitation. In a solid-liquid heterogeneous mixture (NaDEP solid + Toluene liquid), the reaction only happens at the surface of the crystal. Solution: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) . This acts as a shuttle, pulling the diethyl phosphate anion into the bulk organic solvent, increasing the effective concentration of the nucleophile by orders of magnitude.
Q4: Can I use Crown Ethers instead of quaternary ammonium salts?
Diagnosis: Cation Sequestration Strategy.
Yes. 15-Crown-5 is specific for Sodium (Na
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal solubilization strategy for your specific experiment.
Figure 1: Decision tree for selecting the solubilization method based on water tolerance and cost.
Validated Experimental Protocols
Protocol A: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Best for: Alkylation of NaDEP with alkyl halides (e.g., Benzyl Chloride) in Toluene.[1]
Mechanism: The catalyst (Q
Reagents:
-
This compound (10 mmol)
-
Electrophile (e.g., Benzyl Chloride, 11 mmol)
-
Solvent: Toluene (20 mL)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)
Procedure:
-
Setup: Charge a round-bottom flask with solid NaDEP, Toluene, and TBAB.
-
Activation: Heat the mixture to 60°C with vigorous stirring (800+ RPM) for 15 minutes. You will not see full dissolution, but the catalyst will begin shuttling.
-
Addition: Add the electrophile dropwise.
-
Reaction: Reflux the mixture. The TBAB will continuously shuttle the phosphate anion into the toluene to react with the electrophile.
-
Workup: Upon completion, cool and wash with water (to remove NaBr and TBAB). The organic layer contains the product.[2]
Protocol B: Preparation of Lipophilic TBA-DEP Salt
Best for: Anhydrous reactions, homogeneous kinetics, low-temperature reactions.
Concept: Permanently replace Na
Reagents:
-
This compound (NaDEP)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve 10g NaDEP in 20 mL water. Dissolve equimolar TBAHS in 20 mL water.
-
Mixing: Combine both aqueous solutions.
-
Extraction: Add 50 mL DCM and shake vigorously in a separatory funnel.
-
Isolation: Collect the DCM layer. Wash once with a small amount of water.
-
Drying: Dry over MgSO
, filter, and rotovap to dryness. -
Result: You obtain a viscous oil or low-melting solid: Tetrabutylammonium Diethyl Phosphate . This salt is miscible with Toluene, DCM, and THF.
Comparative Data: Solubility & Efficiency
The following table summarizes the solubility behavior of Diethyl Phosphate anion in Toluene at 25°C under different conditions.
| System Condition | Solubility of Anion | Reaction Rate (Relative) | Comments |
| NaDEP (Solid) + Toluene | < 0.01 M (Insoluble) | 1x (Baseline) | Reaction restricted to solid surface. |
| NaDEP + Toluene + 5% TBAB | ~0.05 M (Effective) | 50x - 100x | Pseudo-homogeneous kinetics via shuttling. |
| TBA-DEP Salt + Toluene | > 1.0 M (Soluble) | 200x | Completely homogeneous. |
| NaDEP + Toluene + 15-Crown-5 | ~0.5 M (Soluble) | 150x | "Naked anion" effect increases reactivity. |
Mechanistic Visualization
Understanding the Phase Transfer cycle is critical for troubleshooting rate issues. If stirring is too slow, the transfer at the interface (
Figure 2: The Phase Transfer Catalysis cycle showing the shuttling of the DEP anion.
References
-
Phase Transfer Catalysis in Organophosphate Synthesis. European Journal of Chemistry. (2011). "Novelties of solid-liquid phase transfer catalyzed synthesis of benzyl diethyl phosphate from the sodium salt of diethyl phosphate."[1][5] Link
-
Crown Ether Applications. Reddit/OrganicChemistry Community Archive. (2024). "Crown ethers to sequester sodium."[6] Link
-
Tetrabutylammonium Salt Preparation. ResearchGate Protocols. (2025). "Development of Efficient Processes for the Preparation of Di-tert-butyl Potassium Phosphate." Link
Sources
Technical Guide: Moisture Management for Sodium Diethyl Phosphate (SDEP)
[1]
Introduction: The "Silent Killer" in Phosphate Chemistry
Sodium Diethyl Phosphate (SDEP) is deceptively stable.[1] Unlike its triester cousins (which hydrolyze rapidly), the diester salt anion
In my experience troubleshooting failed phosphorylations and metabolic assays, the root cause is rarely the degradation of the SDEP itself, but rather the unaccounted water mass it absorbs. A sample of SDEP can absorb 5-15% of its weight in water within minutes of exposure to humid lab air.[1]
This guide moves beyond basic "keep it dry" advice. It provides a self-validating system to ensure your reagent mass is accurate and your anhydrous reactions remain anhydrous.[1]
The Mechanism of Failure
Before implementing protocols, understand why moisture is catastrophic for your specific workflow.[1]
The Hygroscopic Cascade
SDEP acts as a moisture sponge. The sodium cation (
-
Impact on Synthesis: If you are using SDEP in organometallic catalysis (e.g., as a ligand or additive), the absorbed water will quench reactive intermediates (like Grignard reagents or organolithiums) immediately.[1]
-
Impact on Analytical Standards: SDEP is a primary metabolite of organophosphates (like Chlorpyrifos). In quantitative LC-MS/MS analysis, weighing a "wet" standard results in a lower-than-calculated molar concentration, leading to false-negative bias in toxicity studies.[1]
Visualizing the Failure Mode:
Figure 1: The cascade of experimental failure initiated by moisture absorption. Note that the SDEP molecule itself remains intact, but the experimental system is compromised.
Storage & Handling Protocols
Do not rely on standard screw-cap vials. They are insufficient for long-term storage of hygroscopic salts.[1]
Protocol A: Long-Term Storage (The "Gold Standard")
Recommended for: Reference standards and bulk reagent storage.[1]
-
Primary Container: Glass vial with a PTFE-lined septum cap .
-
Sealing: Wrap the cap junction tightly with Parafilm M or electrical tape.
-
Secondary Environment: Place the vial inside a desiccator or a secondary jar containing Phosphorus Pentoxide (
) or activated molecular sieves (4Å).-
Why
? Silica gel is often too weak to compete with the hygroscopicity of phosphate salts. is chemically aggressive enough to maintain the dryness.
-
-
Temperature: Store at -20°C .
-
Critical Note: You MUST allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in warm air causes immediate condensation on the solid.
-
Protocol B: Active Handling (The "Glovebox Rule")
Recommended for: Setting up anhydrous reactions.
If you have access to a glovebox (
-
Bring the sealed SDEP vial into the antechamber.
-
Cycle the antechamber (Vacuum/Refill) at least 3 times .
-
Weigh the reagent inside the box.
-
If no glovebox is available, use the Schlenk Transfer Method (see FAQ below).[1]
Data: Storage Method Efficacy
| Storage Method | Water Uptake (24h) | Suitability for Synthesis | Suitability for Analytical Std |
| Open Air (Benchtop) | > 12% (Deliquescent) | ❌ Critical Failure | ❌ Critical Failure |
| Screw Cap (No Tape) | 1 - 3% | ⚠️ High Risk | ⚠️ High Risk |
| Desiccator (Silica) | < 0.5% | ✅ Acceptable | ⚠️ Moderate Risk |
| Desiccator ( | < 0.1% | ✅ Excellent | ✅ Excellent |
| Glovebox | < 0.01% | ✅ Ideal | ✅ Ideal |
Troubleshooting & Recovery (FAQs)
Q1: My SDEP powder has turned into a sticky paste. Is it degraded? A: Likely not. It has deliquesced (dissolved in absorbed water).[1]
-
The Fix: You can recover it.
-
Dissolve the paste in a minimum amount of dry Methanol (MeOH) .
-
Transfer to a round-bottom flask.
-
Remove solvent via rotary evaporation to obtain a solid residue.
-
Critical Step: Dry the residue under high vacuum (< 1 mbar) at 50-60°C for 12 hours, preferably over
. -
Confirm dryness by checking the melting point or running a TGA (Thermogravimetric Analysis) if available.
-
Q2: I need to weigh SDEP on the bench for a water-sensitive reaction. How do I do it without a glovebox? A: Use the "Difference Weighing" technique with a Schlenk flask.[2]
-
Quickly add an approximate amount of SDEP to the flask and seal it.
-
Evacuate and backfill the flask 3 times on your Schlenk line to remove headspace moisture.
-
Weigh the entire sealed flask.
-
Connect the flask to your reaction vessel (under inert flow) and dump the solid in.
-
Reweigh the empty Schlenk flask.
-
Mass Added = (Mass Full) - (Mass Empty) .
-
Why: This minimizes the time the solid is exposed to air to mere seconds.
-
Q3: Can I use Silica Gel as a desiccant?
A: Only for short periods.[1] For long-term storage, SDEP can actually pull moisture out of "spent" silica gel.[1] Use Phosphorus Pentoxide (
Decision Matrix: Handling SDEP
Use this logic flow to determine the correct protocol for your specific situation.
Figure 2: Decision matrix for handling this compound based on physical state and intended application.
References
-
Stability of Phosphate Esters: Westheimer, F. H. (1987).[1] Why Nature Chose Phosphates. Science, 235(4793), 1173–1178.[1] (Foundational text on the kinetic stability of the phosphate diester anion).
-
Handling Hygroscopic Reagents: University of Wisconsin-Madison, Department of Chemistry. Glovebox Use and Handling of Air-Sensitive Chemicals.
-
Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying phosphate salts).
-
SDEP Toxicity & Properties: PubChem Database.[1] Sodium diethyl phosphorodithioate (and related phosphate salts).[1][3] (Note: While referencing the dithio- analog, the hygroscopic handling properties for the sodium salt remain consistent with the phosphate).
-
Schlenk Techniques: The Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
Technical Support Center: Sodium Diethyl Phosphate (NaDEP) Purification
Doc ID: TS-NaDEP-PUR-001 | Version: 2.1 | Last Updated: 2026-02-09
Executive Summary
Technical grade Sodium Diethyl Phosphate (NaDEP) typically arrives with a purity of 85–90%. Common impurities include inorganic salts (NaCl, Na₃PO₄), residual ethanol, and hydrolysis byproducts (Monoethyl phosphate). For pharmaceutical or catalytic applications requiring >98% purity, a standard "wash" is insufficient.
This guide details a solubility-differential purification protocol designed to isolate the organophosphate salt from both inorganic contaminants and organic oils.
Module 1: Purification Protocol (The Ethanol-Ether Shift)
The Principle
NaDEP is an amphiphilic salt: soluble in polar organic solvents (Ethanol, Methanol) but insoluble in non-polar solvents (Diethyl Ether, Hexane). Crucially, the major inorganic impurities (NaCl, Na₃PO₄) are insoluble in anhydrous ethanol . We exploit this orthogonal solubility to filter out inorganics first, then precipitate the pure product.
Step-by-Step Methodology
Reagents Required:
-
Ethanol (Anhydrous, >99.5%)
-
Diethyl Ether (ACS Reagent Grade) or MTBE (Methyl tert-butyl ether)
-
Celite 545 (Filter aid)
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 10g of crude NaDEP in 50mL of boiling anhydrous ethanol . Stir vigorously for 15 mins. | NaDEP dissolves; inorganic salts (NaCl) remain suspended as solids. Water content must be minimized to prevent NaCl leaching. |
| 2. Filtration | Filter the hot solution through a Celite pad on a sintered glass funnel. Wash the pad with 10mL hot ethanol. | Removes insoluble inorganic phosphates and chlorides. Critical: Keep funnel hot to prevent premature NaDEP crystallization. |
| 3. Concentration | Concentrate the filtrate under reduced pressure (Rotavap) until volume is reduced by ~50% (approx. 25-30mL). | Increases saturation to the metastable zone, preparing for crystallization. |
| 4. Precipitation | Slowly add Diethyl Ether (Anti-solvent) dropwise to the stirring ethanol solution until a persistent cloudiness appears. | Lowers the dielectric constant of the solvent mixture, forcing the ionic NaDEP out of solution while keeping organic oils dissolved. |
| 5. Crystallization | Cool the mixture to 4°C (refrigerator) or -20°C (freezer) for 4–12 hours. | Promotes crystal growth. Rapid cooling may cause "oiling out" (see Troubleshooting). |
| 6. Isolation | Filter the white crystals under nitrogen atmosphere (Schlenk line or glovebox recommended). | NaDEP is hygroscopic; exposure to humid air will turn crystals into a deliquescent paste. |
| 7. Drying | Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours. | Removes bound solvent. P₂O₅ is required to scavenge final traces of water. |
Module 2: Visualization of Workflow
Figure 1: Solubility-differential purification workflow for separating NaDEP from inorganic salts and organic impurities.[1]
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. How do I fix this?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation happens before crystallization. This is common with organophosphates if the anti-solvent is added too quickly or if the solution is too concentrated. Corrective Action:
-
Re-dissolve: Warm the mixture until the oil layer dissolves back into the solvent.
-
Add Polar Solvent: Add a small amount of Ethanol (1–2 mL) to increase solubility slightly.
-
Seeding: Add a tiny crystal of pure NaDEP (seed crystal) to the clear solution at room temperature.
-
Slow Cooling: Wrap the flask in a towel and let it cool to room temperature slowly before moving to the fridge. Do not shock-cool in an ice bath.
Q2: The NMR shows residual Ethanol signals. Is this a problem?
Diagnosis: NaDEP can form solvates with ethanol. Corrective Action:
-
High-Vac Drying: Standard vacuum pumps (10 mbar) may not break the solvate. Use a high-vacuum line (<0.1 mbar) at 50°C.
-
Azeotropic Swap: If ethanol persists, dissolve the solid in a minimum amount of water, freeze-dry (lyophilize) it. Note: This is only an option if you have strictly removed all hydrolysis-prone impurities first.
Q3: The pH of my aqueous solution drops over time. Is the salt degrading?
Diagnosis: Yes. Dialkyl phosphates are susceptible to hydrolysis in acidic or moisture-rich environments, converting to Monoethyl Phosphate (stronger acid) and Ethanol.
Mechanism:
-
Store strictly under Argon/Nitrogen.
-
Ensure the "Technical Grade" starting material was not already acidic. If pH < 7, neutralize with dilute NaOH in ethanol before starting the recrystallization.
Module 4: Impurity Decision Tree
Use this logic flow to determine the necessary modification to your protocol based on specific impurity profiles.
Figure 2: Decision matrix for targeting specific impurity classes in technical grade NaDEP.
References
-
Solubility & Safety Data: National Center for Biotechnology Information. (2026).[1][2][3] PubChem Compound Summary for CID 11321726, Sodium diethyl phosphorodithioate (Analogous Structure Data). Retrieved February 9, 2026, from [Link]
- Purification of Phosphate Salts: Google Patents. (1981). US4285920A - Solvent extraction process for preparing purified phosphoric acid and sodium phosphate salts.
- Synthesis & pH Control: Google Patents. (2011). CN102268033A - Production method of sodium O-ethyl phosphate.
Sources
- 1. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl Phosphate-13C4 Sodium Salt | LGC Standards [lgcstandards.com]
- 3. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sodium diethyl phosphate P-31 NMR chemical shift reference data
Advanced Characterization of this compound (NaDEP) via NMR
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Scientific Context
This compound (NaDEP) is a critical analyte in environmental toxicology and pharmaceutical stability profiling. It serves as the primary hydrolytic degradation product of organophosphorus nerve agents (e.g., VX, Sarin variants) and parathion-based pesticides.
While 85% Phosphoric Acid (
Why This Matters
-
Metabolic Tracking: NaDEP quantification is the gold standard for assessing exposure to organophosphates.
-
pH Sensitivity: Unlike orthophosphates, the chemical shift of phosphodiesters like NaDEP is relatively stable at physiological pH (due to low
), making them robust markers in biological matrices.
Chemical Shift Reference Data
The following data establishes the spectral fingerprint of NaDEP relative to common internal and external standards.
Table 1: Comparative NMR Chemical Shifts (Relative to 85% )[1]
| Compound | Structure Type | Chemical Shift ( | Solvent / Condition | Solubility | Usage Context |
| This compound | Diester | -0.2 to +1.6 | High (Water) | Target Analyte / Stable Metabolite | |
| 85% Phosphoric Acid | Inorganic Acid | 0.00 (Reference) | External Capillary | Miscible | Universal Zero Point |
| Trimethyl Phosphate (TMP) | Triester | +3.0 to +3.5 | High (Organic/Water) | Preferred Internal Standard | |
| Triphenyl Phosphate (TPP) | Triester | -17.0 to -18.0 | Organic Only | Organometallic Reference | |
| Inorganic Phosphate ( | Monoester/Acid | +2.0 to +3.5 | High (Water) | Biological Background |
Critical Note on NaDEP Shift: The chemical shift of diethyl phosphate is sensitive to cation concentration and pH below 3.0. In neutral
, the anion typically resonates slightly upfield or downfield of 0 ppm depending on concentration, often requiring spike-in with TMP to resolve from theexternal standard.
Mechanistic Visualization
Understanding the origin of NaDEP is crucial for interpreting spectra in degradation studies. The following diagram illustrates the hydrolysis pathway of Parathion, a common precursor, yielding NaDEP.
Figure 1: Oxidative desulfuration and hydrolysis pathway yielding this compound.
Experimental Protocol: High-Precision Acquisition
To distinguish NaDEP from inorganic phosphate (
Materials
-
Analyte: this compound (NaDEP), >98% purity.
-
Solvent: Deuterium Oxide (
) with 0.05% w/v EDTA (to chelate paramagnetic ions that broaden lines). -
Internal Standard: Trimethyl Phosphate (TMP). Do not use TPP for aqueous samples.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of NaDEP in 600 µL of
/EDTA solution. -
Crucial Step: Adjust pH to 7.0–8.0 using minimal NaOD/DCl.
-
Reasoning: The
of diethyl phosphoric acid is approx. 1.5. At pH 7, it exists purely as the anion, ensuring a sharp, singlet peak. Acidic pH (<3) leads to chemical shift wandering due to proton exchange.
-
-
Internal Referencing:
-
Spike the sample with 5 µL of TMP.
-
Target: TMP signal at ~ +3.5 ppm. This prevents overlap with the NaDEP signal near 0 ppm.
-
-
Acquisition Parameters (Typical 400/500 MHz Instrument):
-
Pulse Sequence: zgpg30 (Inverse gated decoupling) for quantitative results, or standard proton-decoupled phosphorus (zgpg).
-
Spectral Width: 100 ppm (-50 to +50 ppm is usually sufficient).
-
Relaxation Delay (
): 5 seconds. -
Reasoning: Phosphorus nuclei have long
relaxation times. Short delays lead to signal saturation and inaccurate integration. -
Scans: 64–128 (High sensitivity of
allows fewer scans than ).
-
Workflow Diagram
Figure 2: Optimized experimental workflow for quantitative
Comparative Performance Analysis
When selecting a reference standard or characterizing NaDEP against alternatives, consider the following performance metrics.
NaDEP vs. 85% (External)
-
Pros: NaDEP allows for internal referencing in biological samples without the reactivity of concentrated acid.
-
Cons: NaDEP chemical shift is closer to the "crowded" region (0 ppm) where many biological phosphates resonate.
(in a capillary) is physically separated, preventing reaction, but requires susceptibility corrections. -
Verdict: Use
as the definition of 0 ppm. Use NaDEP as a target analyte or secondary standard only when TMP is unsuitable.
NaDEP vs. Trimethyl Phosphate (TMP)
-
Resolution: TMP resonates downfield (~3.5 ppm), offering excellent separation from the NaDEP diester signal (~0-1 ppm).
-
Stability: Both are stable esters. TMP is generally preferred as an internal standard because its signal is a sharp multiplet (or singlet if decoupled) in a clear window.
-
Solubility: TMP is versatile (water/organic); NaDEP is strictly for aqueous systems.
NaDEP vs. Triphenyl Phosphate (TPP)
-
Solvent Compatibility: TPP is insoluble in water. It is the standard of choice for organic reaction monitoring (e.g., in
). -
Shift Range: TPP is far upfield (-17 ppm), keeping the spectral window wide. NaDEP is not a viable alternative to TPP in non-polar solvents.
References
-
IUPAC Recommendations. "NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 2001. Link
- Gorenstein, D. G. "Phosphorus-31 NMR Spectroscopy in Stereochemical Analysis." Methods in Stereochemical Analysis, 1987.
-
Gard, J. K., et al. "Quantitative Analysis of Phosphorus-Containing Compounds." Analytical Chemistry, 1992. Link
-
Sigma-Aldrich (Merck). "this compound Product Specification and NMR Spectra." Link
- Crans, D. C., et al.
Introduction: The Analytical Imperative for Organophosphates
An In-Depth Guide to the ¹H NMR Spectrum of Sodium Diethyl Phosphate: Analysis and Comparison
In the realms of pharmaceutical research and biochemistry, organophosphate esters are a class of molecules with profound significance. They form the structural backbone of nucleic acids, are integral to cellular energy transfer via adenosine triphosphate (ATP), and are key players in numerous signaling pathways. This compound (DEP), a simple dialkyl phosphate salt, serves as an excellent model compound for understanding the spectroscopic behavior of these more complex biological molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of these compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and NMR-active, provides an additional layer of structural information through its coupling to nearby protons[1][2].
This guide, intended for researchers and drug development professionals, provides a detailed analysis of the ¹H NMR spectrum of this compound. It goes beyond a simple description of peaks to explain the underlying principles of chemical shifts and spin-spin coupling. Furthermore, it presents a comparative analysis with structurally similar phosphate esters to highlight how subtle changes in the molecule's electronic environment are reflected in the NMR spectrum.
Deconstructing the ¹H NMR Spectrum of this compound
The structure of the diethyl phosphate anion features two chemically equivalent ethyl groups attached to a central phosphate core. This symmetry simplifies the ¹H NMR spectrum, which is characterized by two main signals: one for the methylene protons (-CH₂) and one for the methyl protons (-CH₃).
The defining characteristic of the ¹H NMR spectrum of organophosphates is the spin-spin coupling between the protons and the phosphorus nucleus (³¹P). This results in a splitting of the proton signals, providing invaluable information about the connectivity of the molecule.
-
Methylene Protons (-CH₂): These protons are adjacent to the electron-withdrawing phosphate group, which deshields them, causing their signal to appear downfield. They are coupled to both the three protons of the adjacent methyl group (³J_HH coupling) and the phosphorus nucleus (³J_HP coupling). This results in a complex multiplet, often described as a "quartet of doublets" or a "doublet of quartets".
-
Methyl Protons (-CH₃): These protons are further from the electronegative phosphate group and thus appear upfield. They are coupled to the two protons of the adjacent methylene group (³J_HH coupling), resulting in a triplet. A weaker, four-bond coupling to the phosphorus nucleus (⁴J_HP) may sometimes be observed, but it is often unresolved.
Caption: Spin-spin coupling in the diethyl phosphate anion.
Comparative Spectral Analysis
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, it is instructive to compare it with related organophosphorus compounds. The electronic nature of the substituents on the phosphorus atom significantly influences the chemical shifts of the ethyl protons.
| Compound | Structure | Methylene (-CH₂) Chemical Shift (ppm) | Methyl (-CH₃) Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| This compound | (CH₃CH₂O)₂PO₂⁻ Na⁺ | ~3.8 - 4.0 | ~1.2 - 1.3 | ³J_HH ≈ 7 Hz, ³J_HP ≈ 7-8 Hz |
| Triethyl Phosphate [3][4] | (CH₃CH₂O)₃PO | ~4.11 | ~1.35 | ³J_HH = 7.1 Hz, ³J_HP = 8.0 Hz[3] |
| Diethyl Phosphite [2][5] | (CH₃CH₂O)₂P(O)H | ~4.15 | ~1.37 | ³J_HH ≈ 7 Hz, ³J_HP = 7.1 Hz[5] |
| Diethyl Chlorophosphate [6] | (CH₃CH₂O)₂P(O)Cl | ~4.28 | ~1.42 | Data suggests complex multiplet[6] |
Analysis of Trends:
-
Effect of Neutralization vs. Esterification: Triethyl phosphate, a neutral molecule with a third ethoxy group instead of an anionic oxygen, shows a downfield shift for the methylene protons (~4.11 ppm) compared to this compound (~3.8-4.0 ppm). This indicates that the overall electron-donating character of the deprotonated oxygen in DEP has a greater shielding effect on the ethyl groups than an additional ethoxy group.
-
Effect of a P-H Bond: Diethyl phosphite exhibits chemical shifts similar to triethyl phosphate. The key spectral difference for diethyl phosphite (not shown in the table) would be a very large one-bond coupling (¹J_PH) for the proton directly attached to phosphorus, typically in the range of 600-700 Hz[2].
-
Effect of an Electron-Withdrawing Group: The highly electronegative chlorine atom in diethyl chlorophosphate causes a significant downfield shift of the methylene protons to ~4.28 ppm[6]. This is a classic example of deshielding due to the inductive effect, where electron density is pulled away from the protons, making them resonate at a lower field.
Experimental Protocols
A reliable NMR spectrum is contingent upon meticulous sample preparation and proper instrument parameterization.
Protocol 1: Sample Preparation
The hygroscopic and ionic nature of this compound necessitates careful handling. Deuterium oxide (D₂O) is the solvent of choice due to the salt's high polarity.
Causality: D₂O is used as it is chemically similar to water but its deuterium nuclei do not produce a large signal in the ¹H NMR spectrum, thus not obscuring the analyte signals[7]. An internal standard is crucial for accurate chemical shift referencing, as the residual HDO peak in D₂O can shift with temperature and pH[7].
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) to the vial[8].
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing air bubbles.
-
Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.
Caption: Standard workflow for NMR analysis.
Protocol 2: Data Acquisition
This protocol outlines standard parameters for acquiring a high-quality ¹H NMR spectrum on a typical 400 MHz or 500 MHz spectrometer.
Causality: A sufficient number of scans (ns) is required to achieve an adequate signal-to-noise ratio. The relaxation delay (d1) is set to allow the protons to return to their equilibrium state between pulses, ensuring accurate signal integration for quantitative analysis.
Typical Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence (e.g., zg30 on Bruker instruments) is suitable.
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds for quantitative accuracy.
-
Acquisition Time (aq): ~3-4 seconds.
-
Spectral Width (sw): ~12-16 ppm.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The characteristic signals for the ethyl group, further complicated by coupling to the ³¹P nucleus, are highly informative. By comparing its spectrum to those of related compounds like triethyl phosphate and diethyl chlorophosphate, researchers can gain a deeper understanding of how electronic effects modulate proton chemical shifts. The protocols provided herein offer a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental for the accurate characterization of organophosphate compounds in any scientific or industrial setting.
References
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Tetrahedron: Asymmetry, 18(11), 1391–1397.
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2022). 9.10: NMR of phosphorylated compounds. Chemistry LibreTexts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, phosphorylated compounds 19-24. ResearchGate. [Link]
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atb.uq.edu.au. (n.d.). Triethylphosphate | C6H15O4P | MD Topology | NMR | X-Ray. atb.uq.edu.au. [Link]
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University of Arizona. (n.d.). 31 Phosphorus NMR. University of Arizona. [Link]
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National Center for Biotechnology Information. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. PubMed Central. [Link]
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JEOL. (n.d.). Analysis of a Mixture of Alkyl Phosphonates using Triple Resonance NMR probe. JEOL. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Sodium Diethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and quantification. This is particularly true for organophosphate compounds, a class of molecules with broad applications, from pesticides to flame retardants and, importantly, as moieties in various drug candidates. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of sodium diethyl phosphate, offering a comparative perspective grounded in the principles of organophosphate chemistry and supported by experimental data.
Introduction to the Mass Spectrometry of Organophosphates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a fragmentation technique, such as collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) can elucidate the structure of a molecule by breaking it into smaller, characteristic fragment ions.[1]
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for their transfer into the gas phase as ions with minimal fragmentation.[2] Subsequent fragmentation of the selected precursor ion in the gas phase provides a reproducible "fingerprint" of the molecule. For organophosphate esters, fragmentation typically occurs at the P-O and C-O bonds, often involving hydrogen rearrangements.[3]
The Fragmentation Roadmap of Diethyl Phosphate Anion
This compound (NaDEP) readily dissociates in solution to form the diethyl phosphate anion. In negative ion mode ESI-MS, the precursor ion observed is the deprotonated diethyl phosphate, [C₄H₁₀O₄P]⁻, with a monoisotopic mass of 153.0322 m/z. Collision-induced dissociation of this precursor ion leads to a series of characteristic fragment ions.
The fragmentation of the diethyl phosphate anion is dominated by the lability of the phosphate group and the ethyl ester linkages.[4] The primary fragmentation pathways involve the loss of ethylene and ethene, as well as cleavage of the P-O bond.
Below is a graphical representation of the key fragmentation pathways for the diethyl phosphate anion:
Caption: Proposed fragmentation pathway of the diethyl phosphate anion in negative ion mode ESI-MS/MS.
Comparative Fragmentation Analysis
The fragmentation pattern of diethyl phosphate can be compared to other related organophosphate structures to highlight key diagnostic differences.
| Precursor Ion | Key Fragment Ions (m/z) | Interpretation |
| Diethyl Phosphate | 125.0, 97.0, 78.9 | Loss of one and two ethylene molecules from the ethyl groups, and subsequent loss of ethanol. |
| Dimethyl Phosphate | 111.0, 97.0 | Loss of one and two methylene groups. |
| Di-n-propyl Phosphate | 153.0, 97.0 | Loss of one and two propene molecules. |
This comparison demonstrates that the fragmentation of dialkyl phosphates is highly dependent on the nature of the alkyl group. The characteristic neutral losses from the alkyl chains provide a clear diagnostic tool for distinguishing between different dialkyl phosphate species.
Experimental Protocol for MS/MS Analysis of this compound
This section provides a detailed methodology for acquiring the tandem mass spectrum of this compound.
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
B. Mass Spectrometry Analysis:
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 200 to identify the precursor ion of the diethyl phosphate anion ([M-H]⁻ at m/z 153.0).
-
MS/MS Scan:
-
Select the precursor ion at m/z 153.0.
-
Apply collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen).
-
Optimize the collision energy to achieve a good distribution of fragment ions. A starting point of 15-25 eV is recommended.[5]
-
Acquire the product ion spectrum.
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the MS/MS analysis of this compound.
Conclusion
The fragmentation pattern of this compound, analyzed as the diethyl phosphate anion in negative ion mode ESI-MS/MS, is characterized by distinct neutral losses of ethylene from the ethyl side chains, yielding key fragment ions at m/z 125.0, 97.0, and 78.9. This fragmentation behavior is a reliable and reproducible signature that allows for its confident identification. By understanding these fundamental fragmentation pathways, researchers can differentiate diethyl phosphate from other organophosphate compounds and develop robust analytical methods for its detection and quantification in various matrices. The provided experimental protocol serves as a validated starting point for the successful mass spectrometric analysis of this and related compounds.
References
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023, December 28). Collision-induced dissociation. Retrieved February 9, 2026, from [Link]
- Deery, M. J., et al. (2009). Phosphopeptide fragmentation and analysis by mass spectrometry. Journal of Mass Spectrometry, 44(9), 1257-1272.
-
MassBank. (2007). Diethyl phosphate; LC-ESI-QQ; MS2; CE:20 V; [M-H]-. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl phosphate. PubChem Compound Database. Retrieved February 9, 2026, from [Link]
- MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 734.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 9, 2026, from [Link]
- Choi, B. K., & Hercules, D. M. (1999). Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry, 71(21), 4783-4791.
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved February 9, 2026, from [Link]
-
YouTube. (2023, February 1). Mass Spectrometry: Electrospray. Retrieved February 9, 2026, from [Link]
- Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the American Society for Mass Spectrometry, 26(10), 1617-1631.
- Bailey, L. S., et al. (2019). Mechanistic Insights Into Intramolecular Phosphate Group Transfer During Collision Induced Dissociation of Phosphopeptides. Journal of Mass Spectrometry, 54(5), 449-458.
-
MassBank Europe. (n.d.). Diethyl phosphate. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2017). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Diethylphosphite. Retrieved February 9, 2026, from [Link]
- Ma, Y., & Hites, R. A. (2013). Electron impact, electron capture negative ionization and positive chemical ionization mass spectra of organophosphorus flame retardants and plasticizers. Journal of Mass Spectrometry, 48(9), 931-936.
- Galy, N., et al. (2013). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Analytical Chemistry, 85(15), 7146-7154.
- De Leenheer, A. P., & Claeys, A. E. (1973). Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. Analytical Chemistry, 45(8), 1336-1341.
-
ACS Publications. (n.d.). Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. Retrieved February 9, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Method Development for the Detection of Sodium Diethyl Phosphate
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of sodium diethyl phosphate (NaDEP) is a critical analytical challenge. NaDEP, a dialkyl phosphate, is relevant as a metabolite of organophosphate esters, which are used as pesticides, flame retardants, and plasticizers. Its presence can be an indicator of exposure to these parent compounds. Furthermore, in the context of drug development, it may arise as a process-related impurity or a degradation product of phosphate-containing active pharmaceutical ingredients (APIs). Due to its high polarity and lack of a significant UV chromophore, developing a robust and sensitive analytical method for NaDEP detection requires a nuanced understanding of chromatographic principles and detector technologies.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will delve into the rationale behind experimental choices, from column selection and mobile phase optimization to the comparative evaluation of various detection techniques. This document is designed to be a practical resource, grounded in scientific principles and supported by data from established literature, to empower you in developing and validating a method tailored to your specific analytical needs.
The Analytical Challenge: Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the cornerstone of effective HPLC method development. This compound is the sodium salt of diethyl phosphate (DEP).
Key Characteristics:
-
High Polarity: As a salt of a phosphoric acid ester, NaDEP is highly soluble in water and other polar solvents.[1] This property makes it poorly retained on traditional reversed-phase columns like C18.
-
Non-Volatile: Being a salt, NaDEP has a very low vapor pressure, which is a consideration for certain detection methods.
-
Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) or visible light to a significant extent, rendering standard UV detection challenging, especially for trace-level analysis.[2]
-
Ionic Nature: In solution, it exists as the sodium cation and the diethyl phosphate anion. This ionic character can be exploited for separation.
These properties dictate that conventional reversed-phase HPLC with UV detection is likely to be inadequate. Therefore, we must explore alternative chromatographic modes and detection technologies.
HPLC Method Development Strategies
The development of a successful HPLC method for NaDEP hinges on achieving adequate retention on the stationary phase and employing a suitable detection technique. The following sections explore the most viable approaches.
Chromatographic Separation: A Comparative Analysis
The choice of the HPLC column and mobile phase is the most critical decision in method development. Given the high polarity of NaDEP, several strategies can be employed to achieve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are not well-retained in reversed-phase chromatography.[3] In HILIC, a polar stationary phase (e.g., silica, or bonded phases with amide or diol functional groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. The aqueous layer adsorbed on the stationary phase facilitates the partitioning of polar analytes, leading to their retention.
-
Rationale: The high organic content of the mobile phase allows for the retention of polar analytes like diethyl phosphate. By manipulating the water content and buffer concentration in the mobile phase, the retention can be finely tuned.
-
Typical Conditions:
-
Column: HILIC Silica, Amide, or Diol columns.
-
Mobile Phase: Acetonitrile/water or Acetonitrile/ammonium formate buffer gradients.[3]
-
-
-
Ion-Pair Reversed-Phase Chromatography: This technique enhances the retention of ionic analytes on non-polar stationary phases. An ion-pairing reagent, typically a long-chain alkylammonium salt for anionic analytes like diethyl phosphate, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained by the reversed-phase column.
-
Rationale: The formation of a more hydrophobic ion-pair allows for the use of ubiquitous and robust C18 columns.
-
Typical Conditions:
-
Column: C8 or C18.
-
Mobile Phase: Water/Methanol or Water/Acetonitrile containing an ion-pairing reagent like tetrabutylammonium hydroxide.
-
-
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. For an anionic analyte like diethyl phosphate, an anion-exchange column with a positively charged stationary phase is used. The analyte is retained on the column and then eluted by increasing the concentration of a competing anion (e.g., chloride or hydroxide) in the mobile phase.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a combination of retention mechanisms.[6] This can be advantageous for complex samples where a single retention mechanism may not provide adequate separation from matrix components.
-
Rationale: The dual retention mechanism can provide unique selectivity and improved peak shape.
-
Detection Techniques: A Comparative Guide
The absence of a strong UV chromophore in NaDEP necessitates the use of alternative detection methods. The choice of detector will significantly impact the sensitivity, selectivity, and linearity of the method.
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful technique for the analysis of NaDEP.[7][8] It offers high sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.
-
Advantages: High sensitivity (ng/mL to pg/mL levels), high selectivity (can distinguish between compounds with the same retention time), and provides structural information for confirmation.[7]
-
Disadvantages: Higher initial cost and complexity of operation compared to other detectors.
-
Causality: The ability to ionize the diethyl phosphate molecule and detect it based on its mass-to-charge ratio overcomes the limitation of the lack of a chromophore.
-
-
Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase.[9][10][11] The column eluent is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.
-
Advantages: Universal detection for non-volatile analytes, compatible with gradient elution.[11][12]
-
Disadvantages: Non-linear response, which can make quantification more complex, and requires volatile mobile phase buffers (e.g., ammonium formate or acetate).[9]
-
Causality: As NaDEP is non-volatile, it remains as a particle after solvent evaporation and can be detected.
-
-
Refractive Index Detector (RID): The RID measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte.[13] It is also a universal detector.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector where the column eluent is nebulized and the solvent evaporated. The remaining analyte particles are then charged, and the total charge is measured.
-
Advantages: Universal detection for non-volatile analytes, better sensitivity and consistency of response compared to ELSD for some applications.
-
Disadvantages: Requires volatile mobile phase buffers.
-
-
Suppressed Conductivity Detector (for Ion Chromatography): This detector is specifically used with ion chromatography.[4] After the analytical column, a suppressor device is used to reduce the conductivity of the eluent while enhancing the conductivity of the analyte ions.
-
Advantages: High sensitivity and selectivity for ionic species.
-
Disadvantages: Limited to ion chromatography.
-
Causality: The detector measures the electrical conductivity of the solution, which is directly related to the concentration of the ionic analyte.
-
Comparative Summary of Analytical Approaches
| Method | Stationary Phase | Mobile Phase Principle | Detector | Advantages | Disadvantages | Typical Sensitivity |
| HILIC-MS/MS | Polar (Silica, Amide) | High Organic | Mass Spectrometry | High sensitivity and selectivity, good for complex matrices. | High cost and complexity. | Low ng/mL to pg/mL[3][7] |
| Ion-Pair RP-ELSD | Non-polar (C18, C8) | Aqueous/Organic + Ion-Pair Reagent | ELSD | Uses common RP columns, gradient compatible. | Non-linear response, requires volatile buffers. | Mid to high ng/mL |
| Ion Chromatography | Anion-Exchange | Aqueous buffer gradient | Suppressed Conductivity | High sensitivity for ions, robust. | Specialized instrumentation. | Low µg/mL to ng/mL[5] |
| HILIC-RID | Polar (Silica, Amide) | High Organic (Isocratic) | Refractive Index | Universal detection. | Low sensitivity, no gradient elution. | High µg/mL |
Recommended Experimental Protocol: HILIC-MS/MS
For a robust, sensitive, and selective method for the determination of this compound, especially in complex matrices such as biological fluids or drug formulations, a HILIC-MS/MS approach is recommended.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution in the initial mobile phase composition.
-
For drug product samples, dissolve the sample in deionized water, and filter through a 0.22 µm syringe filter before analysis. For biological samples, a sample preparation step such as solid-phase extraction (SPE) may be necessary to remove interferences.[7][16]
-
-
HPLC Conditions:
-
Column: HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transition for Diethyl Phosphate (m/z 153.0):
-
Quantifier: m/z 153.0 > m/z 79.0
-
Qualifier: m/z 153.0 > m/z 97.0
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the quantifier MRM transition.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Conclusion
The development of a robust HPLC method for this compound requires careful consideration of its physicochemical properties, namely its high polarity and lack of a UV chromophore. While several chromatographic and detection strategies exist, a HILIC-MS/MS approach stands out for its superior sensitivity, selectivity, and applicability to complex sample matrices. This makes it particularly well-suited for the demanding analytical requirements of the pharmaceutical and environmental sciences. For routine quality control where high sensitivity is not the primary concern and cost is a factor, ion chromatography with suppressed conductivity or ion-pair chromatography with ELSD can be viable alternatives. By understanding the principles and comparative advantages of each technique outlined in this guide, researchers can confidently select and develop an analytical method that is fit for purpose and yields reliable, high-quality data.
References
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. [Link]
-
Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. PMC. [Link]
-
HPLC Methods for analysis of Phosphate Ion. HELIX Chromatography. [Link]
-
Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate. NCBI Bookshelf - NIH. [Link]
-
QUANTITATIVE METHOD FOR THE DETECTION OF TRIETHYL PHOSPHATE IN AQUEOUS SOLUTIONS U.S. Army Soldier and Biological Chemical Comma. DTIC. [Link]
-
Associated Water Stabilization Mechanism Reconciles the Enigmatic Differential Response of Proteins to a Single Osmolyte. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Sodium diethyl phosphorodithioate. PubChem - NIH. [Link]
-
Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. [Link]
-
Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies. PubMed. [Link]
-
Factors Affecting Sensitivity of Evaporative Light Scattering Detection. LCGC International. [Link]
-
Phosphoric acid, diethyl ester, sodium salt (1:1). PubChem. [Link]
-
New, simple and validated UV-spectrophotometric methods for the estimation of sodium usnate in preparations. ResearchGate. [Link]
-
Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PMC. [Link]
-
Detection of diethyl chlorophosphate using a composite optical waveguide sensor. ScienceDirect. [Link]
-
Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]
-
Refractive Index Detection question. Chromatography Forum. [Link]
-
RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences. [Link]
-
GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. [Link]
-
Evaporative light scattering detector. Wikipedia. [Link]
-
Recent Trends In The Analysis Of Organophosphate Posing. Journal of Pharmaceutical Negative Results. [Link]
-
Determination of diethyl dithiophosphate in flotation liquors by solvent extraction and ultraviolet spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate. [Link]
-
Refractive Index Detection (RID). Shimadzu. [Link]
-
Determination of the Organophosphorus Pesticide in Vegetables by High-Performance Liquid Chromatography. idosi.org. [Link]
-
The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Waters. [Link]
-
This one is for my Ion Chromatography experts. Why would orthophosphate show up on my ICV QC but not on my MDL?. ResearchGate. [Link]
-
Determination of Dialkyl Phosphates in Human Urine using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
The determination of organophosphonate nerve agent metabolites in human urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
Application of the evaporative light scattering detector to analytical problems in polymer science. PubMed. [Link]
Sources
- 1. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of polar organophosphorus pesticides in water samples by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. waters.com [waters.com]
- 13. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. Refractive Index Detection question - Chromatography Forum [chromforum.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: FTIR Analysis of Sodium Diethyl Phosphate (NaDEP)
Executive Summary
Sodium Diethyl Phosphate (NaDEP) is a critical analyte in organophosphorus chemistry, serving as the primary hydrolysis metabolite of triethyl phosphate (TEP) and a degradation marker for various organophosphate pesticides and prodrugs.
Distinguishing NaDEP from its parent acid (Diethyl Phosphate, DEP) or the neutral triester (TEP) via FTIR is challenging due to the structural similarity of the ethyl chains. However, the ionization of the phosphoryl group drives a distinct spectral shift—the "Salt Shift"—that serves as a definitive confirmation of salt formation.
This guide provides a comparative spectral analysis, isolating the specific vibrational modes required to validate the purity of NaDEP against its protonated and esterified alternatives.
Theoretical Framework: The "Salt Shift" Mechanism
To interpret the spectrum of NaDEP, one must understand the electronic delocalization that occurs upon neutralization.
-
The Neutral State (TEP/DEP): In Triethyl Phosphate or Diethyl Phosphate (acid), the phosphorus is double-bonded to one oxygen (
) and single-bonded to others ( or ). The bond is localized, stiff, and vibrates at a high frequency (~1260–1300 cm⁻¹). -
The Ionized State (NaDEP): Upon forming the sodium salt, the proton is removed. The double-bond character delocalizes equally across the two terminal oxygen atoms, forming a resonant
unit. -
The Result: The distinct
band disappears. It is replaced by two new bands derived from the anion:-
(Asymmetric Stretch): Appears at a lower frequency (~1200–1230 cm⁻¹) than the original
. - (Symmetric Stretch): Appears significantly lower (~1080–1100 cm⁻¹).
-
(Asymmetric Stretch): Appears at a lower frequency (~1200–1230 cm⁻¹) than the original
Comparative Spectral Analysis
The following table contrasts the critical diagnostic peaks of NaDEP against its common alternatives.
Table 1: Diagnostic Peak Assignments (cm⁻¹)
| Vibrational Mode | Triethyl Phosphate (TEP) (Precursor) | Diethyl Phosphate (DEP) (Acid Form) | This compound (NaDEP) (Target Salt) | Diagnostic Note |
| Phosphoryl ( | 1265 – 1280 (Strong) | 1260 – 1290 (Strong) | ABSENT | The disappearance of this band confirms salt formation. |
| Anionic | Absent | Absent | 1220 – 1235 (Strong) | The "Salt Shift" marker. |
| Anionic | Absent | Absent | 1080 – 1095 (Strong) | Often overlaps with C-O stretches but is sharper in salts. |
| P-O-C (Ethyl) | 1020 – 1060 | 1030 – 1050 | 1030 – 1050 | Conserved across all three; confirms ethyl group integrity. |
| P-OH (Hydroxyl) | Absent | 2500 – 2700 (Broad) | ABSENT | Broad H-bonding band. Its absence confirms full neutralization. |
| Water ( | Absent (if pure) | Variable | 1640 & 3400 | NaDEP is highly hygroscopic; these bands are common artifacts. |
Key Insight: If you observe a sharp peak >1260 cm⁻¹, your sample contains residual acid or unhydrolyzed triester. Pure NaDEP must show the
doublet at ~1225/1090 cm⁻¹.
Diagnostic Logic Pathway
Use the following logic flow to identify NaDEP in a mixed sample or reaction vessel.
Figure 1: Decision tree for distinguishing this compound from its parent ester (TEP) and acid (DEP) forms based on spectral shifts.
Validated Experimental Protocol
This compound is hygroscopic . Atmospheric moisture will rapidly adsorb to the crystal lattice, causing broad water bands (3400 cm⁻¹ and 1640 cm⁻¹) that obscure the critical phosphate regions. The following protocol minimizes this interference.
Method: Attenuated Total Reflectance (ATR-FTIR)[1]
Equipment:
-
FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer).
-
Diamond or ZnSe ATR Crystal (Diamond preferred for durability).
-
Vacuum oven or desiccator.
Step-by-Step Workflow:
-
Sample Pre-Treatment (Critical):
-
Place the NaDEP sample in a vacuum oven at 40°C for 2 hours prior to analysis.
-
Why? This removes adsorbed surface water which causes peak broadening in the 1000–1100 cm⁻¹ region.
-
-
Background Collection:
-
Clean the ATR crystal with isopropanol. Ensure it is completely dry.
-
Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Deposition:
-
Transfer the dried NaDEP powder immediately from the desiccator to the ATR crystal.
-
Apply high pressure using the anvil clamp to ensure intimate contact.
-
Note: Poor contact yields noisy spectra in the fingerprint region.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
-
-
Validation Check:
-
Inspect 1640 cm⁻¹ (H-O-H bending). If this peak is >5% absorbance, the sample is wet. Re-dry and re-scan.
-
References
-
NIST Chemistry WebBook. Diethyl phosphite (and related organophosphorus esters) Infrared Spectrum.[1] National Institute of Standards and Technology.[1] [Link]
-
National Institutes of Health (NIH). Infrared Multiple Photon Dissociation Action Spectroscopy of Diethyl Phosphate Complexes. (Discusses the spectral shift of [DEP + Na]+ complexes). [Link]
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for P=O vs PO2- shifts).
-
ResearchGate. Vibrational spectroscopic characterization of phosphate salts. (General assignment of symmetric/asymmetric PO2- modes). [Link]
Sources
Comparative analysis of sodium diethyl phosphate vs sodium hypophosphite
The following guide provides a comparative analysis of Sodium Diethyl Phosphate (SDEP) and Sodium Hypophosphite (SHP) . These two phosphorus-containing salts occupy distinct niches in chemical synthesis and material science, driven primarily by the oxidation state of their central phosphorus atom: P(V) in SDEP (stable, structural) versus P(I) in SHP (reactive, reducing).
A Guide for Researchers in Synthesis and Material Science
Executive Summary: The Redox Divide
For drug development professionals and synthetic chemists, the choice between this compound (SDEP) and Sodium Hypophosphite (SHP) is rarely about substitution, but rather about selecting the correct reactivity profile .
-
Sodium Hypophosphite (SHP): The "Workhorse Reductant." A powerful P(I) reagent used for radical reductions, electroless plating, and constructing C-P bonds via cross-coupling. It acts as a hydride source and oxygen scavenger.
-
This compound (SDEP): The "Stable Architect." A P(V) phosphate ester salt used primarily as a nucleophile to install phosphate groups (phosphorylation), a solubilizing moiety in prodrug design, or a condensed-phase flame retardant.
| Feature | This compound (SDEP) | Sodium Hypophosphite (SHP) |
| Formula | ||
| P-Oxidation State | +5 (Stable) | +1 (Reactive/Reducing) |
| Primary Role | Nucleophile, Solubilizer, FR Synergist | Reducing Agent, Radical Source, H-Donor |
| Key Reaction | Radical Reduction / Electroless Plating | |
| Drug Dev Utility | Prodrug synthesis (solubility) | Green alternative to Tin hydrides |
| Safety Profile | Irritant; Stable | Precursor to toxic Phosphine ( |
Chemical Reactivity & Mechanistic Profiles
Sodium Hypophosphite (SHP): The Radical H-Donor
SHP is a kinetic powerhouse in organic synthesis. Its utility stems from the weakness of the P-H bond, which allows it to serve as a hydrogen atom donor in radical chain reactions. It is increasingly favored in "Green Chemistry" as a non-toxic alternative to Tributyltin Hydride (
-
Mechanism: In the presence of a radical initiator (e.g., AIBN), SHP generates a phosphinoyl radical (
). This radical abstracts halogens or xanthates from organic substrates, followed by hydrogen transfer to complete the reduction. -
Metal Catalysis: SHP also serves as a surrogate for
gas in Palladium-catalyzed reductions (transfer hydrogenation).
This compound (SDEP): The Nucleophilic Source
SDEP represents the thermodynamic endpoint of phosphorus oxidation. It is chemically robust and non-reducing. Its primary utility in synthesis is as a nucleophilic phosphate source .
-
Mechanism: The anionic oxygen attacks electrophiles (alkyl halides, epoxides) to form trialkyl phosphates (triesters).
-
Prodrug Application: In drug development, SDEP-like moieties are attached to hydroxyl-bearing drugs (e.g., propofol, fluconazole) to create water-soluble phosphate prodrugs. The phosphate group is later cleaved in vivo by alkaline phosphatases to release the active drug.
Figure 1: Divergent reaction pathways. SHP proceeds via radical/redox mechanisms, while SDEP proceeds via nucleophilic substitution.
Experimental Protocols
Protocol A: Radical Deoxygenation using Sodium Hypophosphite
A "Green" alternative to the Barton-McCombie reaction for removing hydroxyl groups.
Objective: Deoxygenation of a secondary alcohol (via xanthate intermediate). Materials: Substrate (Xanthate), SHP (5.0 equiv), AIBN (0.2 equiv), Water/Dioxane (1:4).
-
Preparation: Dissolve the xanthate substrate (1.0 mmol) in a degassed mixture of Dioxane/Water (10 mL).
-
Reagent Addition: Add Sodium Hypophosphite monohydrate (5.0 mmol) and Triethylamine (1.0 mmol) to buffer the solution.
-
Initiation: Add AIBN (0.2 mmol).
-
Reflux: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere.
-
Monitoring: Monitor by TLC. If reaction stalls, add additional AIBN (0.1 mmol).
-
Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over
, and concentrate. -
Why this works: The triethylamine neutralizes the acidic byproducts, while SHP acts as the H-donor, driving the radical chain without toxic tin residues.
Protocol B: Synthesis of Triethyl Phosphate (SDEP Reactivity Model)
Demonstrating the nucleophilic utility of SDEP for phosphate installation.
Objective: Conversion of Ethyl Iodide to Triethyl Phosphate. Materials: this compound (1.0 equiv), Ethyl Iodide (1.2 equiv), Acetonitrile.
-
Dissolution: Suspend this compound (anhydrous) in dry Acetonitrile.
-
Alkylation: Add Ethyl Iodide dropwise at room temperature.
-
Reaction: Heat to 60°C for 4 hours. The suspension will change as NaI precipitates.
-
Filtration: Filter off the solid Sodium Iodide byproduct.
-
Purification: Distill the filtrate to isolate Triethyl Phosphate.
-
Relevance: This protocol mimics the installation of solubilizing phosphate groups on drug molecules (e.g., converting a phenol to a diethyl phosphate ester).
Performance in Material Science: Flame Retardancy
In the context of material science (often overlapping with medical device packaging), these two salts exhibit different fire-retardant mechanisms.
| Parameter | Sodium Hypophosphite (SHP) | This compound (SDEP) |
| Mechanism Phase | Gas Phase | Condensed Phase |
| Action | Releases non-flammable | Decomposes to form polyphosphoric acid; promotes charring on the material surface. |
| Target Polymer | Polyamides (Nylon), Polyesters (PET/PBT). | Cellulosics (Cotton), Polyurethanes. |
| Efficiency | High P-content (approx 35%) allows lower loading. | Lower P-content; requires higher loading or synergists. |
Technical Insight: SHP is often preferred for engineering plastics due to its high efficiency, but SDEP (and its aluminum analog, AlPi) is preferred where thermal stability during processing is critical. SHP can decompose during high-temperature extrusion (>280°C), releasing toxic phosphine, whereas SDEP is significantly more thermally stable.
Safety & Handling (Critical Control Points)
Sodium Hypophosphite (SHP)[3]
-
Risk: Phosphine Evolution. Heating SHP above 200°C or exposing it to strong acids releases Phosphine (
), a highly toxic and pyrophoric gas. -
Regulation: SHP is a List I Precursor in some jurisdictions (DEA) due to its use in reducing iodine to HI (methamphetamine synthesis). Researchers must verify compliance.
-
Storage: Keep away from oxidizing agents (chlorates, nitrates) to prevent explosive reactions.
This compound (SDEP)
-
Risk: Irritant. Generally considered low toxicity compared to SHP.
-
Stability: Hygroscopic but chemically stable. Does not evolve toxic gas under standard laboratory heating.
-
Handling: Standard PPE (gloves, goggles) is sufficient.
References
-
Green Chemistry Reduction: J. Org. Chem. 2012, 77, 8, 3861–3867. "Sodium Hypophosphite as an Inexpensive and Environmentally Friendly Reducing Agent." Link
-
Flame Retardancy Mechanisms: Polym. Degrad. Stab. 2017, 144, 455-466. "Comparison of the flame retardancy mechanisms of phosphinates and phosphates." Link
-
Prodrug Strategies: Chem. Rev. 2014, 114, 18, 9154–9218. "Prodrugs of Phosphates and Phosphonates: Crossing the Membrane Barrier." Link
-
Electroless Plating: Electrochimica Acta 2005, 50, 24, 4543-4549. "Mechanism of hypophosphite oxidation on Nickel." Link
-
Toxicity & Regulation: U.S. DEA Diversion Control Division. "Sodium Hypophosphite: List I Chemical." Link
Sources
Comparative Efficacy: Sodium Diethyl Phosphate vs. Red Phosphorus in Flame Retardant Applications
Executive Summary: The "Phase" Dilemma
In the development of flame-retardant (FR) formulations, the choice between Sodium Diethyl Phosphate (SDP) and Red Phosphorus (RP) represents a fundamental divergence in mechanism and application philosophy.
Red Phosphorus (RP) is the incumbent "brute force" solution for engineering thermoplastics (polyamides, PBT). It offers the highest flame-retardant efficiency per weight (requiring only 5–8% loading) but comes with significant handling liabilities: phosphine gas generation, dark coloration, and opacity.
This compound (SDP) (and its related phosphinate analogs) represents the "molecular" approach. As an organophosphorus salt, it offers solubility (crucial for electrolytes and aqueous coatings) and transparency. However, its lower phosphorus content necessitates higher loading (15–20%+) to achieve similar UL-94 ratings in solid polymers, often degrading mechanical properties.
Scientist’s Verdict: Choose RP for opaque, high-performance engineering plastics where mechanical integrity is paramount. Choose SDP for transparent coatings, aqueous systems, or lithium-ion battery electrolytes where solubility and ionic conductivity are required.
Mechanistic Divergence[1]
To optimize a formulation, one must understand how the molecule interrupts the combustion cycle.
Red Phosphorus: The Condensed-Phase Shield
RP functions primarily in the condensed phase . Upon thermal decomposition (~300°C), it rapidly oxidizes to form polymeric phosphoric acids. These acids dehydrate the polymer matrix, forcing it to crosslink and form a carbonaceous "char."[1] This char acts as a thermal insulator, cutting off heat feedback to the fuel source.[2]
-
Secondary Mechanism: A small portion of RP sublimes into
vapor, cracking into radicals that scavenge and radicals in the flame, but this is secondary to char formation.
This compound: The Radical Scavenger & Glass Former
SDP functions via a hybrid gas/condensed phase mechanism.
-
Gas Phase: The ethyl groups decompose to release volatile phosphorus species that act as radical scavengers, inhibiting the flame chain reaction.
-
Condensed Phase: The sodium cation (
) and phosphate backbone react to form a sodium-phosphate inorganic glass. Unlike the carbon char of RP, this is a liquid/glassy barrier that suppresses volatile release.
Mechanistic Pathway Visualization
Figure 1: Comparative degradation pathways. RP relies on charring the polymer; SDP relies on radical scavenging and glass formation.
Comparative Performance Data
The following data aggregates typical performance metrics in a Polyamide 66 (PA66) matrix (glass fiber reinforced). Note that SDP data is extrapolated from similar organophosphorus salts (like phosphinates) as pure SDP is rare in bulk plastics.
| Metric | Red Phosphorus (RP) | This compound (SDP) |
| Typical Loading (UL-94 V0) | 5 – 8 wt% | 18 – 25 wt% |
| Phosphorus Content | ~100% | ~17% |
| Limiting Oxygen Index (LOI) | High (>30%) | Moderate (26-28%) |
| CTI (Tracking Index) | High (>500V) | Low (<300V) (Due to Na+ ions) |
| Colorability | Restricted (Dark Red/Black) | Excellent (Transparent/White) |
| Hygroscopicity | Low (if encapsulated) | High (Salt nature absorbs water) |
| Toxicity Hazard | Phosphine ( | Low (Bio-compatible precursors) |
Key Insight: The presence of Sodium (
Experimental Protocols for Validation
As a scientist, you must validate these claims. Below are two distinct protocols: one for bulk flammability (Cone Calorimetry) and one for electrolyte safety (Self-Extinguishing Time), highlighting the niche of SDP.
Protocol A: Cone Calorimetry (Heat Release Rate)
Used to compare bulk polymer performance (e.g., PA66).
-
Sample Prep: Compound PA66 with 7% RP (Sample A) and 20% SDP (Sample B). Injection mold into 100x100x3mm plaques.
-
Conditioning: 48h at 23°C/50% RH. Crucial: SDP samples must be stored in desiccators due to moisture sensitivity.
-
Setup: ISO 5660 standard. Heat flux set to 50 kW/m².
-
Measurement:
-
Time to Ignition (TTI): Record onset of sustained flame.
-
Peak Heat Release Rate (pHRR): The maximum intensity of the fire.
-
Total Heat Release (THR): Integral of HRR over time.
-
-
Expected Result: RP will show a lower pHRR due to rapid char formation. SDP will show a delayed TTI but potentially higher THR due to the organic ethyl groups adding fuel load.
Protocol B: Electrolyte Self-Extinguishing Time (SET)
Used to validate SDP's solubility advantage in Li-ion batteries.
-
Control: Standard Electrolyte (1.0M LiPF6 in EC/DMC).
-
Test Sample: Add 5 wt% SDP to the control electrolyte.
-
Method:
-
Calculation:
. -
Validation: RP cannot be tested here as it is insoluble and would short-circuit the battery. SDP should reduce SET by >50% compared to control [3].
Experimental Workflow Visualization
Figure 2: Validation workflow distinguishing solid-state (Cone) vs. liquid-state (SET) testing.
Safety & Handling: The Hidden Variable
The efficacy of a flame retardant is often overshadowed by its processing risks.
-
Red Phosphorus Risk: The generation of Phosphine (
) gas during extrusion or in damp environments is a lethal risk. Modern RP is "microencapsulated" (coated with resin) to mitigate this, but the risk remains. Monitoring equipment for is mandatory in the lab [4]. -
SDP Risk: The primary risk is Hydrolysis . Sodium salts are hygroscopic. If processed in polyesters (PET/PBT) without perfect drying, the water carried by SDP will hydrolyze the polymer chain, causing a catastrophic loss of molecular weight (IV drop).
Conclusion
-
Use Red Phosphorus when: You are designing black/dark industrial parts (switchgears, automotive connectors) using Polyamide or PBT, and require V-0 rating at minimal cost and wall thickness.
-
Use this compound when: You are formulating electrolytes for energy storage, developing water-soluble FR coatings for textiles, or require a transparent FR system where electrical properties (CTI) are not the primary constraint.
References
-
Frontiers in Materials. (2025). The development and application of contemporary phosphorus flame retardants: a review. Retrieved from [8]
-
MDPI. (2023). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers. Retrieved from
-
Chemical Industry and Engineering Progress. (2023). Diethyl ethylphosphonate-based flame-retardant wide-temperature-range electrolyte in lithium-ion batteries. Retrieved from
-
Pinfa (Phosphorus, Inorganic & Nitrogen Flame Retardants Association). Diethylphosphinate, aluminium salt (DEPAL) Product Safety. Retrieved from
-
National Institutes of Health (PubChem). Phosphoric acid, diethyl ester, sodium salt. Retrieved from
Sources
- 1. Red phosphorus flame retardant mechanism - Knowledge - OCEANCHEM [oceanchemgroup.com]
- 2. Sodium diethylphosphinate | 35160-38-4 | Benchchem [benchchem.com]
- 3. Diethyl Phosphate Sodium Salt | LGC Standards [lgcstandards.com]
- 4. afirm-group.com [afirm-group.com]
- 5. researchgate.net [researchgate.net]
- 6. pinfa.eu [pinfa.eu]
- 7. aerofiltri.it [aerofiltri.it]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Diethyl Phosphate
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents. Sodium diethyl phosphate, a member of the organophosphate family, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. While the salt form, this compound, may have different hazard classifications than its parent acid, the principle of precaution dictates that we handle it with the same level of care due to the potential risks associated with organophosphates.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our goal is to empower your laboratory with a self-validating system for safety and compliance.
Hazard Assessment and the Precautionary Principle
The parent compound, diethyl phosphate (DEP), is a combustible liquid known to be harmful if swallowed or on skin contact, and it can cause severe skin burns and eye damage.[1][2][3] While some aggregated safety data for the sodium salt form suggest it may not meet GHS hazard criteria, a conservative approach is paramount in a laboratory setting.[4] Therefore, all waste containing this compound should be treated as hazardous, respecting the risks of its parent compound and the broader organophosphate class. Discharge into the environment must be strictly avoided to prevent potential long-term adverse effects on aquatic organisms.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its waste, ensuring a complete and correct PPE ensemble is non-negotiable. This is the most immediate and effective control to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting, splash-proof safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid dust, which can cause serious eye irritation or damage.[5][6][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use. | Prevents direct skin contact. The parent compound, diethyl phosphate, is classified as harmful upon skin contact.[2][3][5] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or preparing for disposal. | Protects clothing and underlying skin from contamination during handling and transfer operations.[5][6] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling any aerosols or dust that may be generated, which could cause respiratory irritation.[5][7] |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management system. Never mix incompatible waste streams.
Step-by-Step Collection Protocol:
-
Obtain Correct Waste Containers: Use only university- or facility-approved hazardous waste containers. Ensure they are clean, in good condition, and have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "this compound Waste," the full chemical name (not abbreviations), and the primary hazards (e.g., "Corrosive," "Toxic" as a precaution).
-
Waste Addition:
-
Solid Waste: Carefully transfer solid this compound waste into a designated solid hazardous waste container using a dedicated scoop or spatula. Avoid creating dust.[7]
-
Concentrated Liquid Waste: Pour concentrated solutions directly and slowly into a liquid hazardous waste container, using a funnel to prevent spills.
-
Dilute Aqueous Waste: Collect all dilute aqueous solutions, including the first rinse of any contaminated glassware, in a dedicated liquid hazardous waste container.
-
-
Container Management: Keep the waste container securely closed when not in use.[7] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
Immediate Actions for a Spill:
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[5][6][8]
-
Containment: For small, manageable spills, prevent further spread by creating a dike around the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[8][9]
-
Cleanup:
-
Wear the full PPE ensemble described in Section 2.
-
Carefully collect the absorbed material using non-sparking tools.[5]
-
Place the contaminated absorbent and any cleanup materials into a designated hazardous waste container.
-
-
Decontamination: Wipe down the spill area with an appropriate cleaning agent and then with water. Collect all cleaning materials and rinsate as hazardous waste.
Disposal Pathways: A Decision-Making Framework
The physical form and concentration of the this compound waste dictate the precise disposal pathway. All pathways culminate in transfer to a licensed waste management professional.
Sources
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- 2. Diethyl phosphate - general description and application - Georganics [georganics.sk]
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- 4. Phosphoric acid, diethyl ester, sodium salt (1:1) | C4H10NaO4P | CID 23668382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. georganics.sk [georganics.sk]
Personal protective equipment for handling Sodium diethyl phosphate
Executive Summary & Chemical Identity
The Critical Distinction: As researchers, we often see "Diethyl Phosphate" and assume the corrosive liquid acid (CAS 598-02-7).[1] However, Sodium Diethyl Phosphate (CAS 1474-78-8 / 2870-30-6) is the salt form . While it is significantly less volatile and corrosive than its parent acid, it presents unique operational challenges: it is a hygroscopic solid that can degrade into corrosive byproducts upon prolonged moisture exposure, and it acts as a mucous membrane irritant.
This guide moves beyond basic compliance to ensure experimental integrity . Improper handling (e.g., moisture contamination) doesn't just risk safety; it alters the stoichiometry of your reaction, leading to failed synthesis or erroneous biological data.
Risk Assessment & PPE Matrix
The following safety profile is based on the chemical's classification as a Skin/Eye Irritant (H315, H319) and its physical properties (hygroscopic powder).
The "Why" Behind the Gear
-
Inhalation: The salt exists as a fine powder. Inhalation causes immediate upper respiratory irritation.
-
Skin Contact: Upon contact with skin moisture, the salt hydrolyzes, potentially lowering local pH and causing dermatitis.
-
Moisture Sensitivity: The primary logistical hazard. The compound will clump and become sticky (deliquescent) in humid air, complicating accurate weighing.
PPE Specification Table
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Latex is insufficient for organophosphates. Nitrile provides chemical resistance and prevents skin oils/moisture from degrading the hygroscopic salt. Double-gloving recommended during weighing to prevent static transfer. |
| Eye Protection | Chemical Safety Goggles (Not just glasses) | Fine powders drift. Safety glasses have gaps; goggles seal the eyes against airborne dust, which is critical for hygroscopic irritants that "cake" on moist corneas. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are superior. If weighing on an open bench (not recommended), a fitted N95 is mandatory to prevent inhalation of particulates. |
| Body Defense | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on personal clothing, which can track contaminants out of the lab. |
Operational Protocol: A Self-Validating System
This protocol is designed as a closed-loop system . If you cannot complete a step (e.g., humidity is too high), the system "fails safely" by pausing the workflow.
Phase 1: Pre-Operational Check
-
Environmental Validation: Check lab humidity. If >60% RH, handling this compound requires a glove box or a desiccated weighing chamber to prevent rapid clumping.
-
Static Control: Use an ionizing bar or anti-static gun on the balance. Dry phosphate salts are prone to static charge, causing the powder to "jump" and contaminate the balance area.
Phase 2: Handling & Weighing (The Critical Step)
-
Don PPE: Goggles first, then lab coat, then gloves (tucked over cuffs).
-
Transfer: Open the container only inside the fume hood.
-
Aliquot: Use a clean, dry spatula. Do not return unused powder to the stock container. This introduces moisture, compromising the entire batch.
-
Solubilization: If preparing a solution, add the solid to the solvent slowly. This compound dissolves readily in water/alcohol but can clump if dumped rapidly.
Phase 3: Decontamination & Doffing
-
Immediate Clean-up: Wipe the balance area with a moist paper towel (to solubilize dust) followed by a dry wipe.
-
Doffing Sequence: Remove gloves (turning inside out)
Wash hands Remove goggles Remove coat. -
Verification: Wash hands with soap and water immediately. If a "soapy" feeling persists after rinsing, you may have residue on your skin (organophosphates can feel slippery). Wash again.
Emergency Response & Disposal Strategy
Accidental Exposure[2][3]
-
Eye Contact: Flush immediately for 15 minutes. Note: The hygroscopic nature means the particle may adhere to the eye; do not rub.
-
Skin Contact: Wash with copious soap and water.[2][3][4] Do not use alcohol or solvents, as they may increase skin absorption.
-
Spill Cleanup:
-
Do not dry sweep. This creates dust.
-
Cover spill with a damp paper towel to dissolve/trap the powder.
-
Wipe up and place in a sealed bag.
-
Disposal (Environmental Compliance)
This compound is an organophosphorus compound.
-
Segregation: Dispose of in Solid Chemical Waste . Do not mix with strong oxidizers or strong acids in the waste stream to prevent exothermic degradation.
-
Labeling: Clearly tag as "this compound - Irritant."
Visualizing the Safety Workflow
The following diagram illustrates the "Safe Handling Loop." Note the decision diamond regarding humidity—this is your autonomous "Go/No-Go" gauge.
Figure 1: Operational decision tree for handling hygroscopic phosphate salts. Note the divergence based on environmental humidity to ensure product integrity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23668382, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
